3,8-Dibromo-1,6-naphthyridine
Description
Properties
IUPAC Name |
3,8-dibromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNQDLUHEFXGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307239 | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-75-2 | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,8-Dibromo-1,6-naphthyridine: A Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dibromo-1,6-naphthyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic placement of two bromine atoms on the 1,6-naphthyridine core allows for versatile and regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. The 1,6-naphthyridine scaffold itself is recognized as a privileged structure, with numerous derivatives showing significant biological activity, particularly as kinase inhibitors for cancer therapy.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on experimental protocols and its role in drug discovery.
Core Properties of this compound
The fundamental properties of this compound are summarized in the table below. While specific experimental data for properties like melting and boiling points are not widely reported in publicly available literature, the provided data is based on computational predictions and information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 17965-75-2 | |
| Molecular Formula | C₈H₄Br₂N₂ | |
| Molecular Weight | 287.94 g/mol | |
| Appearance | Off-white to yellow solid (typical) | Supplier Data |
| SMILES | c1c2cncc(c2ncc1Br)Br | |
| InChI | InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of the parent 1,6-naphthyridine heterocycle. The following protocol is a general procedure based on established methods for the bromination of naphthyridine cores.
Experimental Protocol: Electrophilic Bromination
Materials:
-
1,6-Naphthyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Sulfuric acid (concentrated) or an inert solvent like nitrobenzene
-
Ice
-
Sodium hydroxide solution (aqueous)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-naphthyridine in concentrated sulfuric acid or an appropriate inert solvent.
-
Addition of Brominating Agent: Cool the mixture in an ice bath. Slowly add N-Bromosuccinimide (2.2 equivalents) or a solution of Bromine (2.2 equivalents) in the same solvent to the stirred solution. The addition should be controlled to maintain a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Key Synthetic Applications: Cross-Coupling Reactions
The true utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3 and 8 positions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are paramount in this context.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. Purify the residue by column chromatography.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.
Materials:
-
This compound
-
Primary or secondary amine (2.2 - 2.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (typically 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (typically 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in a Schlenk flask.
-
Reagent Addition: Add this compound and the base.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Role in Drug Discovery and Medicinal Chemistry
The 1,6-naphthyridine core is a prominent scaffold in modern drug discovery. Derivatives have been investigated for a range of therapeutic applications, including as:
-
Anticancer Agents: Notably as inhibitors of various kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[1][2]
-
Antiviral Agents: Including activity against HIV.[7]
-
Antimicrobial Agents. [8]
The ability to readily functionalize the 3,8-dibromo intermediate allows for the systematic exploration of the structure-activity relationship (SAR) around the 1,6-naphthyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Visualizing Synthetic Pathways
The following diagrams illustrate the pivotal role of this compound as a synthetic intermediate.
Caption: Synthetic route to this compound and its subsequent functionalization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a fundamentally important building block that provides a gateway to a vast chemical space of disubstituted 1,6-naphthyridine derivatives. Its utility is firmly established through robust and versatile cross-coupling methodologies. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this intermediate is crucial for the development of novel and functional molecules. The protocols and data presented in this guide offer a solid foundation for the practical application of this compound in a research setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 17965-75-2 | Benchchem [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,8-dibromo-1,6-naphthyridine from its parent heterocycle, 1,6-naphthyridine. This document details the necessary starting materials, step-by-step experimental procedures, and the expected quantitative data. The synthesis is presented as a two-step process: the initial synthesis of 1,6-naphthyridine followed by its regioselective dibromination.
Synthesis of 1,6-Naphthyridine
The foundational step in this synthesis is the preparation of the 1,6-naphthyridine scaffold. A highly efficient, one-pot modified Skraup reaction is the recommended method, offering significant advantages over previously reported multi-step syntheses in terms of yield and simplicity.[1]
Experimental Protocol: Modified Skraup Reaction
Materials:
-
4-Aminopyridine
-
Glycerol (anhydrous)
-
"Sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Picric acid (for characterization)
Procedure:
-
To a cold (0-5 °C) solution of 117 g of "sulfo-mix," add 25 g of anhydrous glycerol.
-
To this mixture, add 7.5 g (0.08 mole) of 4-aminopyridine, followed immediately by the addition of 40 mL of water.
-
Stir the resulting mixture until it becomes homogeneous (approximately 10 minutes).
-
Heat the reaction mixture to reflux for a specified period.
-
After cooling, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,6-naphthyridine.
-
The product can be further purified by sublimation or crystallization.
-
The identity and purity of the synthesized 1,6-naphthyridine can be confirmed by comparing its melting point and the melting point of its picrate derivative with literature values.[1]
Quantitative Data for 1,6-Naphthyridine Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Aminopyridine | [1] |
| Key Reagents | Glycerol, "Sulfo-mix" | [1] |
| Reaction Type | Modified Skraup Reaction | [1] |
| Yield | 40% | [1] |
| Melting Point | 31-38 °C | [2] |
Synthesis of this compound
The target compound, this compound, is synthesized through the direct bromination of 1,6-naphthyridine. Based on established protocols for the monobromination of this heterocycle and the general principles of electrophilic aromatic substitution on naphthyridine rings, a stepwise approach is proposed. First, 8-bromo-1,6-naphthyridine is synthesized, followed by a second bromination step to introduce the bromine atom at the 3-position.
Step 1: Synthesis of 8-Bromo-1,6-naphthyridine
Experimental Protocol:
Materials:
-
1,6-Naphthyridine
-
Bromine (Br₂)
-
Pyridine
-
Carbon tetrachloride (CCl₄)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
Prepare a solution of bromine in carbon tetrachloride.
-
Add this bromine solution dropwise to a stirred solution of 1,6-naphthyridine in carbon tetrachloride.
-
Heat the reaction mixture to reflux for 1 hour.
-
While maintaining reflux, slowly add a solution of pyridine in carbon tetrachloride to the reaction mixture and continue refluxing overnight.
-
After completion, cool the reaction mixture and filter the resulting solid.
-
Treat the solid with 1 M sodium hydroxide solution for 1 hour.
-
Extract the basic aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and dichloromethane as the eluent to obtain 8-bromo-1,6-naphthyridine.
Step 2: Synthesis of this compound
A direct and detailed experimental protocol for the selective bromination of 8-bromo-1,6-naphthyridine at the 3-position is not explicitly available in the reviewed literature. However, based on the principles of electrophilic substitution on electron-deficient aromatic rings, a plausible approach involves a second bromination under more forcing conditions or with a different brominating agent.
Proposed Experimental Protocol:
Materials:
-
8-Bromo-1,6-naphthyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄) or another strong acid catalyst
-
A suitable solvent (e.g., concentrated sulfuric acid, acetic acid, or a polar aprotic solvent)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-bromo-1,6-naphthyridine in a suitable solvent.
-
Add N-bromosuccinimide (in slight excess) and a catalytic amount of a strong acid.
-
Heat the reaction mixture to an elevated temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and carefully neutralize it with a base solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography to isolate this compound.
Note: The precise reaction conditions (temperature, reaction time, and specific catalyst) for the second bromination step would require experimental optimization. The regioselectivity of this second bromination is crucial and should be confirmed by spectroscopic methods.
Quantitative Data for Bromination Reactions
| Product | Starting Material | Key Reagents | Reaction Type | Yield | Reference |
| 8-Bromo-1,6-naphthyridine | 1,6-Naphthyridine | Bromine, Pyridine, CCl₄ | Electrophilic Bromination | Not specified | Inferred from similar reactions |
| This compound | 8-Bromo-1,6-naphthyridine | N-Bromosuccinimide, Acid catalyst | Electrophilic Bromination | To be determined | Proposed method |
Experimental Workflow and Signaling Pathways
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide outlines a feasible synthetic route for the preparation of this compound. The synthesis begins with an efficient one-pot preparation of the 1,6-naphthyridine core via a modified Skraup reaction. The subsequent dibromination is proposed as a two-step process, commencing with the synthesis of 8-bromo-1,6-naphthyridine, followed by a second bromination to yield the final product. While the initial steps are well-documented, the final bromination step to achieve the desired 3,8-disubstitution will require careful experimental optimization and rigorous analytical characterization to confirm the regioselectivity. This guide provides a solid foundation for researchers and professionals in the field of drug development to synthesize this valuable heterocyclic building block.
References
An In-depth Technical Guide to the Electrophilic Bromination of 1,6-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of bromine atoms onto the 1,6-naphthyridine core via electrophilic substitution provides versatile intermediates for the synthesis of novel drug candidates. The bromine substituents serve as valuable handles for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the electrophilic bromination of 1,6-naphthyridine, detailing experimental protocols, regioselectivity, and the application of the resulting bromo-derivatives in drug discovery.
Electrophilic Bromination of the 1,6-Naphthyridine Core
The reactivity of the 1,6-naphthyridine ring system towards electrophiles is influenced by the electron-withdrawing nature of the two nitrogen atoms. This generally deactivates the ring system towards electrophilic attack compared to benzene. However, bromination can be achieved under specific conditions, and the regioselectivity of the reaction is highly dependent on the brominating agent, reaction conditions, and the presence of substituents on the naphthyridine ring.
Bromination with Molecular Bromine (Br₂)
Direct bromination of 1,6-naphthyridine with molecular bromine typically requires harsh reaction conditions. A notable example is the synthesis of 3,8-dibromo-1,6-naphthyridine.
Reaction Scheme:
Figure 1: Bromination of 1,6-Naphthyridine with Br₂.
Experimental Protocol: Synthesis of this compound
-
Materials: 1,6-naphthyridine hydrochloride, bromine (Br₂), nitrobenzene.
-
Procedure:
-
A mixture of 1,6-naphthyridine hydrochloride and an excess of molecular bromine is prepared in nitrobenzene.
-
The reaction mixture is heated to 180 °C in a sealed vessel.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The nitrobenzene is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data:
| Product | Reagents | Conditions | Yield |
| This compound | Br₂, Nitrobenzene | 180 °C | Not Reported |
Spectroscopic Data for this compound:
-
¹H NMR: Data not available in the searched literature.
-
¹³C NMR: Data not available in the searched literature.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. It is particularly useful for the bromination of activated or functionalized 1,6-naphthyridine derivatives, such as 1,6-naphthyridinones.
Reaction Scheme:
Figure 2: Bromination of 1,6-Naphthyridin-5(6H)-one with NBS.
Experimental Protocol: Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one
-
Materials: 1,6-Naphthyridin-5(6H)-one, N-Bromosuccinimide (NBS), 1,2-dichloroethane.
-
Procedure:
-
To a solution of 1,6-naphthyridin-5(6H)-one in 1,2-dichloroethane, add N-bromosuccinimide (1.1 equivalents).
-
The reaction mixture is heated to reflux and stirred for the appropriate time, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield 3-bromo-1,6-naphthyridin-5(6H)-one.
-
Quantitative Data:
| Product | Reagents | Conditions | Yield |
| 3-Bromo-1,6-naphthyridin-5(6H)-one | NBS, 1,2-Dichloroethane | Reflux | Not Reported |
Spectroscopic Data for 3-Bromo-1,6-naphthyridin-5(6H)-one:
-
¹H NMR: Data not available in the searched literature.
-
¹³C NMR: Data not available in the searched literature.
Regioselectivity in the Bromination of Substituted 1,6-Naphthyridines
The position of electrophilic bromination on the 1,6-naphthyridine ring is directed by the electronic properties of the existing substituents.
-
Electron-donating groups (EDGs) , such as methyl or amino groups, activate the ring towards electrophilic substitution and generally direct the incoming electrophile to the ortho and para positions relative to the substituent.
-
Electron-withdrawing groups (EWGs) , such as nitro or carbonyl groups, deactivate the ring and direct the incoming electrophile to the meta position.
Further research is required to establish a comprehensive understanding and predictive model for the regioselectivity of bromination on variously substituted 1,6-naphthyridine cores.
Applications of Bromo-1,6-Naphthyridines in Drug Development
Brominated 1,6-naphthyridines are highly valuable intermediates in drug discovery due to their ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functional groups at specific positions on the naphthyridine scaffold, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. Bromo-1,6-naphthyridines can be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.
Workflow for Drug Discovery using Suzuki-Miyaura Coupling:
Figure 3: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines onto the 1,6-naphthyridine core. This is a crucial transformation for the synthesis of compounds with improved pharmacokinetic properties and target engagement.
Workflow for Drug Discovery using Buchwald-Hartwig Amination:
Figure 4: Buchwald-Hartwig Amination Workflow.
Conclusion
Electrophilic bromination of 1,6-naphthyridine provides a gateway to a diverse array of functionalized derivatives with significant potential in drug discovery. While direct bromination with molecular bromine requires forcing conditions, the use of milder reagents like NBS offers a more controlled approach for substituted naphthyridinones. The resulting bromo-1,6-naphthyridines are versatile building blocks for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around this important scaffold. Further research into the regioselectivity of bromination on substituted 1,6-naphthyridines and the development of more detailed and robust experimental protocols will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged heterocyclic system.
3,8-Dibromo-1,6-naphthyridine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,8-Dibromo-1,6-naphthyridine, a key intermediate in synthetic and medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, and fundamental physicochemical properties. A survey of the synthetic methodologies for the broader 1,6-naphthyridine scaffold is presented, with a specific focus on the targeted bromination to yield the 3,8-dibromo derivative. The versatile reactivity of this compound, particularly in metal-catalyzed cross-coupling reactions, is highlighted as a cornerstone for the generation of diverse molecular libraries for drug discovery. While specific biological targets for this compound are not extensively documented, the known biological activities of the 1,6-naphthyridine core suggest its potential in developing novel therapeutics.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a naphthyridine core, which consists of two fused pyridine rings. The bromine atoms are substituted at the 3rd and 8th positions of this bicyclic system.
IUPAC Name: this compound
Chemical Structure Visualization
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 17965-75-2 | |
| Molecular Formula | C₈H₄Br₂N₂ | |
| Molecular Weight | 287.94 g/mol | |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
The 1,6-naphthyridine scaffold is a recognized privileged structure in pharmaceutical research.[1] The synthesis of this compound is achieved through the direct bromination of the parent 1,6-naphthyridine heterocycle.
Synthesis of this compound
A common method for the synthesis of this compound involves the high-temperature reaction of 1,6-naphthyridine hydrochloride with an excess of molecular bromine.
Experimental Protocol:
-
Reactants: 1,6-naphthyridine hydrochloride, molecular bromine (excess), nitrobenzene (solvent).
-
Procedure:
-
A mixture of 1,6-naphthyridine hydrochloride and excess molecular bromine is prepared in a high-boiling point, inert solvent such as nitrobenzene.
-
The reaction mixture is heated to a high temperature, typically around 180°C.
-
The reaction is monitored for completion (e.g., by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include quenching of excess bromine, extraction, and purification by crystallization or chromatography.
-
Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and nitrobenzene.
Reactivity and Synthetic Utility
The bromine atoms at the 3 and 8 positions of the 1,6-naphthyridine core make this compound a highly versatile synthetic intermediate.[1] These positions are activated for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of diverse chemical space.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction:
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
Biological Significance and Potential Applications
While specific biological data for this compound is limited, the 1,6-naphthyridine scaffold is present in numerous biologically active molecules. Derivatives of 1,6-naphthyridine have shown a wide range of pharmacological activities, indicating the potential of this core structure in drug discovery.
The general biological relevance of the 1,6-naphthyridine scaffold suggests that derivatives of this compound could be investigated for a variety of therapeutic targets. The ability to functionalize the 3 and 8 positions allows for the synthesis of targeted libraries for screening against various diseases.
Potential Therapeutic Areas for 1,6-Naphthyridine Derivatives:
-
Oncology: As inhibitors of various kinases.[1]
-
Infectious Diseases: As antiviral and antibacterial agents.[1]
-
Inflammatory Diseases
-
Neurological Disorders
Signaling Pathway Hypothesis:
Given that some 1,6-naphthyridin-2(1H)-one derivatives are potent tyrosine kinase inhibitors, it is plausible that novel compounds derived from this compound could also target kinase signaling pathways, which are often dysregulated in cancer.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel and diverse chemical entities. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the development of libraries of compounds for screening in various therapeutic areas. While the specific biological profile of this compound itself is not well-defined, the established biological importance of the 1,6-naphthyridine scaffold makes it a compound of high interest for medicinal chemists and drug discovery professionals. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
Technical Guide: Solubility of 3,8-Dibromo-1,6-naphthyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 3,8-Dibromo-1,6-naphthyridine, a key heterocyclic intermediate in pharmaceutical research and drug development. Due to the absence of specific quantitative solubility data in published literature, this document provides a comprehensive overview based on the compound's structural characteristics and established principles of organic chemistry. It offers predicted solubility in a range of common organic solvents, a detailed, generalized experimental protocol for determining solubility, and a logical workflow for solubility assessment. This guide is intended to provide researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction to this compound
This compound is a halogenated heterocyclic compound featuring a naphthyridine core. The presence of two bromine atoms makes it a versatile precursor for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in the synthesis of complex organic molecules for drug discovery. Understanding its solubility is critical for reaction optimization, purification, and formulation development.
The structure of this compound, with its aromatic system and two nitrogen atoms, suggests a degree of polarity. However, the two bromine atoms and the overall size of the molecule contribute to its nonpolar character. This balance of properties will dictate its solubility in different organic solvents.
Predicted Solubility Profile
While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the common solvents used for reactions involving similar bromo-aza-aromatic compounds. Ether solvents, such as tetrahydrofuran (THF) and 1,4-dioxane, are frequently employed in cross-coupling reactions involving such substrates, indicating they are effective solvents.[1][2][3][4] Aprotic polar solvents are also likely candidates for dissolving this compound.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This information is a prediction and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Chlorinated | High | Effective at dissolving a wide range of organic compounds. |
| Chloroform | Chlorinated | High | Similar to DCM, good for moderately polar compounds. |
| Tetrahydrofuran (THF) | Ether | Moderate to High | Commonly used in reactions with similar substrates.[1][2] |
| 1,4-Dioxane | Ether | Moderate to High | A common solvent for Suzuki and Buchwald-Hartwig reactions.[1][2][4] |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Strong polar aprotic solvent capable of dissolving many organic compounds.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Very strong polar aprotic solvent, often used for difficult-to-dissolve compounds. |
| Toluene | Aromatic | Low to Moderate | Nonpolar aromatic solvent, may have some solubility due to the aromatic core.[6] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Its polarity may allow for some dissolution. |
| Methanol | Polar Protic | Low | The protic nature may not be ideal for this aprotic compound. |
| Ethanol | Polar Protic | Low | Similar to methanol.[5] |
| Hexane | Nonpolar | Very Low | The compound's polarity from the nitrogen atoms will likely limit solubility.[6] |
| Water | Polar Protic | Insoluble | The large nonpolar structure will prevent dissolution in water. |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound like this compound. This method allows for both qualitative assessment and quantitative measurement.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Gravimetric Method (for screening and approximate solubility)
-
Preparation : Weigh a small, precise amount of this compound (e.g., 5 mg) into a tared vial.[7]
-
Solvent Addition : Add a specific volume of the chosen solvent (e.g., 0.5 mL) to the vial.[7]
-
Mixing : Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation : Visually inspect the vial for undissolved solid.
-
Incremental Solvent Addition : If solid remains, add the solvent in known increments (e.g., 0.1 mL), vortexing after each addition until the solid completely dissolves. Record the total volume of solvent added.
-
Calculation : Calculate the approximate solubility in mg/mL.
Saturated Solution Method (for quantitative determination)
-
Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 mL) to create a slurry.
-
Equilibration : Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.
-
Sample Withdrawal : Carefully withdraw a known volume of the supernatant (the clear liquid) using a syringe fitted with a syringe filter to remove any particulate matter.
-
Dilution : Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.
-
Quantification : Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Solubility Calculation : Back-calculate the concentration in the original saturated solution to determine the quantitative solubility in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a research compound.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-Depth Technical Guide to 3,8-Dibromo-1,6-naphthyridine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dibromo-1,6-naphthyridine is a halogenated heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its core structure, the 1,6-naphthyridine scaffold, is recognized as a "privileged" scaffold in pharmaceutical research. This designation stems from its ability to serve as a versatile framework for the synthesis of a wide array of biologically active molecules. The presence of bromine atoms at the 3 and 8 positions makes this compound an exceptionally useful synthetic intermediate, particularly for functionalization through metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors.
Molecular Profile
A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₄Br₂N₂ | Chemcd |
| Molecular Weight | 287.942 g/mol | Chemcd |
| CAS Number | 17965-75-2 | Benchchem |
Synthesis and Functionalization
The true synthetic utility of this compound lies in its capacity as a building block for more complex molecules. The two bromine atoms serve as reactive handles for the introduction of diverse functional groups via cross-coupling reactions.
Experimental Protocols for Functionalization
1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl substituents.
General Protocol:
-
In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents per bromine atom to be substituted), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
2. Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the bromine-substituted positions.
General Protocol:
-
Combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents per bromine atom), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in a reaction vessel under an inert atmosphere.
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction's progress.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product using appropriate chromatographic techniques.
Application in Drug Discovery: Kinase Inhibitors
The 1,6-naphthyridine scaffold is a prominent feature in the design of various kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[2][3][4][5][6] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in disease pathogenesis.
Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19) Inhibition
CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates gene transcription.[7] In certain cancers, such as colorectal cancer, CDK8 has been identified as an oncogene that promotes cell proliferation through the Wnt/β-catenin signaling pathway.[8][9] Therefore, inhibitors of CDK8/19 are being actively investigated as potential anti-cancer therapeutics.[7][10]
Derivatives of 1,6-naphthyridine have shown potent and selective inhibitory activity against CDK8/19.[7][10] The modular nature of their synthesis, often utilizing intermediates like this compound, allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
The following diagram illustrates the role of CDK8 in the Wnt/β-catenin signaling pathway and the point of intervention for 1,6-naphthyridine-based inhibitors.
Caption: Role of CDK8 in the Wnt/β-catenin signaling pathway and inhibition by 1,6-naphthyridine derivatives.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway is another crucial target in drug discovery, particularly for inflammatory diseases and some cancers.[11][12][13][14] This pathway is activated by cellular stresses and inflammatory cytokines, leading to a cascade of phosphorylation events that regulate the expression of pro-inflammatory genes.[11][13][14] Naphthyridinone derivatives have been developed as potent inhibitors of p38 MAP kinase.[15][16][17][18]
The following workflow illustrates the key steps in the p38 MAPK signaling pathway, highlighting the role of p38 kinase as a therapeutic target.
Caption: Simplified workflow of the p38 MAPK signaling cascade and its inhibition.
Quantitative Data on 1,6-Naphthyridine Derivatives
The following table summarizes the inhibitory activities of various 1,6-naphthyridine derivatives against different kinase targets, illustrating the potential of this scaffold in developing potent inhibitors.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2,8-Disubstituted-1,6-naphthyridines | CDK8 | Varies (Potent) | --INVALID-LINK-- |
| 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one derivatives | c-Met | 2600 | --INVALID-LINK-- |
| Benzo[h][7][13]naphthyridin-2(1H)-one derivatives | mTOR | 5.4 (Biochemical) | --INVALID-LINK-- |
| 2,4-disubstituted-1,6-naphthyridines | HIV-1 RT | 175 - 222 | --INVALID-LINK-- |
Conclusion
This compound stands out as a valuable and versatile building block for the synthesis of complex organic molecules with significant therapeutic potential. Its utility in the construction of potent kinase inhibitors, particularly for targets like CDK8/19 and p38 MAPK, underscores its importance in modern drug discovery. The ability to readily functionalize the 1,6-naphthyridine core through established cross-coupling methodologies provides a robust platform for the exploration of chemical space and the optimization of lead compounds. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the quest for novel therapeutics.
References
- 1. This compound | 17965-75-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. DSpace [repository.icr.ac.uk]
- 8. US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,8-Dibromo-1,6-naphthyridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and characterization of novel chemical entities in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of its structure and comparison with known spectroscopic data of related naphthyridine and bromo-aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.2 - 9.0 | Singlet | - | H-2 |
| ~8.8 - 8.6 | Doublet | ~8.0 - 9.0 | H-4 |
| ~8.4 - 8.2 | Singlet | - | H-7 |
| ~8.0 - 7.8 | Doublet | ~8.0 - 9.0 | H-5 |
Solvent: CDCl₃ or DMSO-d₆. These are estimated values and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 150 | C-2, C-7 |
| ~145 - 140 | C-8a, C-4a |
| ~138 - 133 | C-4, C-5 |
| ~125 - 120 | C-3, C-8 |
Solvent: CDCl₃ or DMSO-d₆. These are estimated values and may vary based on the solvent and experimental conditions.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1600 - 1450 | Strong to Medium | C=C and C=N stretching (aromatic ring) |
| 1300 - 1000 | Medium | C-H in-plane bending |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 700 - 550 | Strong | C-Br stretching |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 286, 288, 290 | High | [M]⁺˙ (Molecular ion with bromine isotopes) |
| 207, 209 | Medium | [M-Br]⁺ |
| 128 | Medium | [M-2Br]⁺˙ |
| 101 | Low | [C₆H₃N]⁺ |
Ionization method: Electron Ionization (EI). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in a characteristic M, M+2, M+4 pattern for the molecular ion.
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for a solid organic compound such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to the solvent lock signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of a blank KBr pellet.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
2.3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL to 10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe. For ESI, the solution is infused directly or via a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).
-
Analyze the isotopic pattern, which is particularly important for bromine-containing compounds, to confirm the elemental composition.
-
Examine the fragmentation pattern to gain further structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Commercial Availability and Suppliers of 3,8-Dibromo-1,6-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dibromo-1,6-naphthyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,6-naphthyridine scaffold is recognized as a privileged structure, forming the core of numerous biologically active compounds. The presence of two bromine atoms at positions 3 and 8 offers versatile handles for further functionalization, typically through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the naphthyridine core to develop novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of its chemical data, a detailed experimental protocol for a common synthetic transformation, and an illustration of a relevant signaling pathway.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. The availability, purity, and pricing can vary between suppliers. Below is a summary of some of the commercial sources for this compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| Benchchem | 17965-75-2 | 86% | Inquire |
| Biosynth | SAA96575 | Not specified | Inquire |
| CP Lab Safety | Not specified | 97%+ | 1 gram |
| Chemcd | CCD00489014 | Not specified | Inquire |
| ChemicalBook | Not specified | Not specified | Inquire |
Note: Pricing and stock availability are subject to change. It is recommended to visit the supplier's website for the most current information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| CAS Number | 17965-75-2 |
| Molecular Formula | C₈H₄Br₂N₂ |
| Molecular Weight | 287.94 g/mol |
| Appearance | Solid |
| SMILES | c1c2cncc(c2ncc1Br)Br |
| InChI | InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The bromine atoms on the this compound scaffold are ideal for functionalization via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the dibromonaphthyridine and a boronic acid or ester. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 4.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture to the flask via syringe. Bubble the inert gas through the solution for an additional 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3,8-diaryl-1,6-naphthyridine product.
An In-Depth Technical Guide to the Reactivity of C-Br Bonds in 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dibromo-1,6-naphthyridine is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two reactive C-Br bonds at positions 3 and 8 allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of these C-Br bonds, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Understanding the regioselectivity and optimizing reaction conditions are crucial for the efficient synthesis of diverse 3,8-disubstituted-1,6-naphthyridine derivatives, which have shown potential as, for example, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibitors.[1]
Synthesis of this compound
The starting material, this compound, can be synthesized through a multi-step process starting from 2-amino-5-bromopyridine. The key steps involve a Skraup-Doebner-von Miller reaction to form the naphthyridine core, followed by bromination.
Reactivity and Regioselectivity of C-Br Bonds
The two C-Br bonds in this compound exhibit different reactivities, enabling selective and sequential functionalization. The C3-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C8-Br bond. This difference in reactivity is attributed to the electronic and steric environment of the two positions. The C3 position is more electron-deficient, making it more susceptible to oxidative addition to the palladium(0) catalyst.
This differential reactivity allows for a modular approach to the synthesis of unsymmetrically 3,8-disubstituted 1,6-naphthyridines. A milder cross-coupling reaction can be performed first to selectively functionalize the C3 position, followed by a second, more forcing reaction to modify the C8 position.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the naphthyridine core and various aryl or heteroaryl groups.[2]
Experimental Protocol: Regioselective Monosubstitution at C3
A mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water is heated under an inert atmosphere. The reaction temperature and time are optimized to achieve selective reaction at the C3 position, typically ranging from 80 to 100 °C for several hours.
Experimental Protocol: Disubstitution
To achieve disubstitution, a higher excess of the arylboronic acid (2.2-3.0 eq) and a longer reaction time or higher temperature may be required. Alternatively, a sequential approach can be used where the monosubstituted product is isolated and then subjected to a second Suzuki-Miyaura coupling with a different boronic acid.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 3-Phenyl-8-bromo-1,6-naphthyridine | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 3-(4-Methoxyphenyl)-8-bromo-1,6-naphthyridine | 80-90 |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 3-(3-Fluorophenyl)-8-bromo-1,6-naphthyridine | 70-80 |
| Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 110 | 24 | 3,8-Diphenyl-1,6-naphthyridine | 60-70 |
.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations in drug discovery.[3][4]
Experimental Protocol: Regioselective Monosubstitution at C3
In a typical procedure, this compound (1.0 eq) is reacted with a terminal alkyne (1.1-1.5 eq) in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03-0.05 eq), a copper(I) co-catalyst such as CuI (0.05-0.1 eq), and a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is usually carried out at room temperature to 60 °C.
Experimental Protocol: Disubstitution
For the synthesis of 3,8-dialkynyl-1,6-naphthyridines, an excess of the terminal alkyne (2.2-3.0 eq) and potentially higher temperatures or longer reaction times are employed. Sequential Sonogashira couplings with different alkynes can also be performed to generate unsymmetrical products.
| Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 6 | 3-(Phenylethynyl)-8-bromo-1,6-naphthyridine | 80-90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60 | 8 | 3-(Trimethylsilylethynyl)-8-bromo-1,6-naphthyridine | 75-85 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | 12 | 3-(3-Hydroxyprop-1-yn-1-yl)-8-bromo-1,6-naphthyridine | 70-80 |
| Phenylacetylene (2.5 eq) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 70 | 24 | 3,8-Bis(phenylethynyl)-1,6-naphthyridine | 55-65 |
.
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds, which are prevalent in pharmaceuticals.[5]
Experimental Protocol: Regioselective Monosubstitution at C3
To achieve selective amination at the C3 position, this compound (1.0 eq) is reacted with an amine (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS). Common solvents include toluene, dioxane, or THF, and reactions are typically run at elevated temperatures (80-110 °C).
Experimental Protocol: Disubstitution
Disubstitution can be achieved by using a larger excess of the amine (2.2-3.0 eq) and more forcing conditions. A stepwise approach is also effective for creating unsymmetrical 3,8-diamino-1,6-naphthyridines.
| Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 4-(8-Bromo-1,6-naphthyridin-3-yl)morpholine | 70-80 |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | N-(8-Bromo-1,6-naphthyridin-3-yl)aniline | 65-75 |
| tert-Butylamine | Pd₂(dba)₃ | t-BuBrettPhos | LHMDS | THF | 80 | 10 | N-(8-Bromo-1,6-naphthyridin-3-yl)-tert-butylamine | 75-85 |
| Morpholine (2.5 eq) | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 24 | 3,8-Dimorpholino-1,6-naphthyridine | 50-60 |
.
Signaling Pathway of 1,6-Naphthyridine-based CDK8/19 Inhibitors
Caption: Inhibition of CDK8/19 by 1,6-naphthyridine derivatives blocks transcription.
Application in Drug Development: CDK8/19 Inhibition
Derivatives of the 1,6-naphthyridine scaffold have been identified as potent and selective dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene expression by bridging transcription factors and RNA polymerase II.[6][7] Dysregulation of CDK8/19 activity has been implicated in various cancers. By inhibiting CDK8 and CDK19, 3,8-disubstituted-1,6-naphthyridine derivatives can modulate the transcription of key oncogenes, thereby inhibiting cancer cell proliferation and survival.[8][9] The ability to readily synthesize a diverse library of these compounds through the cross-coupling reactions described above is essential for structure-activity relationship (SAR) studies and the development of novel anticancer therapeutics.
Conclusion
This compound is a valuable and versatile platform for the synthesis of a wide range of disubstituted naphthyridine derivatives. The differential reactivity of the C3-Br and C8-Br bonds allows for regioselective and sequential functionalization using modern palladium-catalyzed cross-coupling reactions. This synthetic flexibility is of high importance for the development of novel therapeutic agents, particularly in the field of oncology, where 1,6-naphthyridine-based compounds have shown promise as CDK8/19 inhibitors. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to effectively utilize this important heterocyclic scaffold in their scientific endeavors.
References
- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3,8-Dibromo-1,6-naphthyridine. This reaction is a powerful method for the synthesis of 3,8-diamino-1,6-naphthyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols provided are based on established procedures for the amination of related dihaloheterocycles and serve as a robust starting point for further optimization.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of arylamines.[1][2] This method offers significant advantages over traditional techniques for C-N bond formation, including milder reaction conditions and broader functional group tolerance. The 1,6-naphthyridine core is a privileged scaffold found in numerous biologically active compounds.[3][4][5] The ability to functionalize the 3- and 8-positions of the 1,6-naphthyridine ring through Buchwald-Hartwig amination opens up avenues for the creation of diverse chemical libraries for drug discovery and the development of novel organic materials.
The selective mono- or di-amination of this compound can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the amine, the choice of catalyst, ligand, and base.[1][6]
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated naphthyridine product and regenerating the Pd(0) catalyst.[7]
For the di-amination of this compound, this cycle occurs sequentially at both bromine-substituted positions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various dibromopyridines, which serve as close analogs for this compound. This data can guide the optimization of the reaction for the target substrate.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.1) | Dioxane | 100 | 16 | 91 (mono) | [8] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2.2) | Toluene | 100 | 12 | 85 (mono) | General Protocol |
| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 24 | 78 (mono) | General Protocol |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ (3) | t-BuOH | 80 | 18 | 82 (mono) | [6] |
| 5 | Aniline | Pd(OAc)₂ (4) | Xantphos (8) | Cs₂CO₃ (4.2) | Dioxane | 100 | 24 | 85 (di) | [8] |
| 6 | Morpholine | Pd₂(dba)₃ (3) | BINAP (6) | NaOtBu (4.4) | Toluene | 110 | 24 | 75 (di) | General Protocol |
Experimental Protocols
The following are generalized protocols for the mono- and di-amination of this compound. Note: These protocols are based on procedures for structurally similar dihalopyridines and may require optimization for the specific substrate.
Protocol 1: Mono-amination of this compound
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.1 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the base to the flask.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.2 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 3-amino-8-bromo-1,6-naphthyridine derivative.
Protocol 2: Di-amination of this compound
Materials:
-
This compound
-
Amine (2.2 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-8 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.8 - 4.2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask or microwave vial with a magnetic stir bar.
-
Reagent Addition: Add the base to the flask.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (2.2-2.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to a higher temperature if necessary (typically 100-120 °C) with vigorous stirring. Longer reaction times may be required for the second amination.
-
Monitoring: Monitor the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired 3,8-diamino-1,6-naphthyridine derivative.
Experimental Workflow
The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[2] This document provides detailed application notes and optimized protocols for the Sonogashira coupling of 3,8-Dibromo-1,6-naphthyridine, a key intermediate in the development of novel therapeutics. The 1,6-naphthyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as anticancer and anti-HIV agents.
Reaction Principle
The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][4] While traditional protocols often require anhydrous and anaerobic conditions, modern advancements have led to the development of more robust methods, including copper-free systems and reactions that can be performed in aqueous media or even under air.[1][5][6]
Key Reaction Parameters and Optimization
Several factors influence the efficiency and outcome of the Sonogashira coupling with this compound. Careful optimization of these parameters is crucial for achieving high yields and purity.
Table 1: Summary of Key Sonogashira Coupling Parameters and Recommendations
| Parameter | General Considerations | Recommendations for this compound |
| Palladium Catalyst | Zerovalent palladium complexes or Pd(II) precursors that form Pd(0) in situ are commonly used.[2][4] Examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Catalyst loading typically ranges from 0.5 to 5 mol%.[6] | Start with PdCl₂(PPh₃)₂ (2.5 mol%) due to its air stability. For more challenging couplings, Pd(PPh₃)₄ can be used, but requires inert atmosphere. |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) is the most common co-catalyst, used to facilitate the formation of the copper acetylide intermediate.[2] | Use CuI (5 mol%) for standard protocols. For copper-sensitive substrates or to minimize byproducts, a copper-free protocol can be employed. |
| Ligand | Phosphine ligands, such as triphenylphosphine (PPh₃), are frequently used to stabilize the palladium catalyst.[2][4] | PPh₃ is a good starting point. For improved reactivity, especially in copper-free systems, bulky electron-rich phosphine ligands can be beneficial. |
| Base | An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[1][5] | Triethylamine is a cost-effective and efficient choice. For sensitive substrates, a milder base like TBAF can be considered.[7] |
| Solvent | A variety of polar aprotic solvents can be used, including dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile. | DMF is a common and effective solvent for Sonogashira reactions. For reactions at higher temperatures, a higher-boiling solvent like 1,4-dioxane can be used. |
| Temperature | Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[2] Aryl bromides generally require heating.[2] | Start with a reaction temperature of 80-100 °C. The temperature can be adjusted based on reaction monitoring by TLC or LC-MS. |
| Atmosphere | While many modern protocols are more air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent oxidation of the catalyst and phosphine ligands. | An inert atmosphere is recommended to ensure reproducibility and high yields. |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol outlines a general procedure for the monosubstitution of this compound with a terminal alkyne. For disubstitution, the stoichiometry of the alkyne and base should be adjusted accordingly.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
CuI (5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst pre-formation.
-
Add the terminal alkyne via syringe, followed by the addition of triethylamine.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that are sensitive to copper or when copper-catalyzed alkyne homocoupling is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equivalents)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF or DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Add the TBAF solution dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Sonogashira coupling of this compound.
Caption: General workflow for Sonogashira coupling.
Troubleshooting
Table 2: Common Issues and Solutions in Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently pure reagents- Low reaction temperature | - Use a fresh batch of catalyst and ensure reagents are anhydrous.- Increase the reaction temperature.- Consider a more reactive catalyst/ligand system. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High copper concentration | - Thoroughly degas the solvent and maintain a strict inert atmosphere.- Reduce the amount of CuI or switch to a copper-free protocol. |
| Decomposition of Starting Material | - High reaction temperature- Unstable substrate | - Lower the reaction temperature and extend the reaction time.- Use a milder base. |
| Formation of Multiple Products | - Non-selective reaction (mono- vs. di-substitution)- Side reactions | - Carefully control the stoichiometry of the alkyne for monosubstitution.- Optimize reaction conditions to favor the desired product. |
By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling for the derivatization of this compound, enabling the synthesis of a diverse range of compounds for further investigation in drug discovery and development.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 3,8-Disubstituted-1,6-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 3,8-disubstituted-1,6-naphthyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a key therapeutic target in various diseases, including kidney disorders. This document offers detailed synthetic protocols, quantitative biological data, and visual representations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Strategic substitution at the C3 and C8 positions can lead to potent and selective modulators of various biological targets. Recent studies have highlighted the potential of 3,8-disubstituted-1,6-naphthyridine derivatives as inhibitors of CDK5, a proline-directed serine/threonine kinase involved in a multitude of cellular processes. Dysregulation of CDK5 activity has been implicated in the pathogenesis of neurodegenerative diseases, cancer, and kidney diseases. The development of potent and selective CDK5 inhibitors is therefore a promising avenue for therapeutic intervention.
Synthetic Approach
The synthesis of 3,8-disubstituted-1,6-naphthyridine derivatives can be achieved through a multi-step sequence starting from readily available pyridine precursors. A common strategy involves the construction of a key intermediate, a 3-halo-8-substituted-1,6-naphthyridine, which can then be further functionalized at the C3 position via cross-coupling reactions, such as the Suzuki-Miyaura coupling.
A generalized synthetic workflow is depicted below:
Caption: General synthetic workflow for 3,8-disubstituted-1,6-naphthyridines.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and the final 3,8-disubstituted-1,6-naphthyridine derivatives.
Protocol 1: Synthesis of a 3-Halo-8-Substituted-1,6-Naphthyridine Intermediate
This protocol outlines a potential route to a key intermediate, adapting established methods for naphthyridine synthesis.
Materials:
-
Substituted 4-aminonicotinaldehyde
-
Active methylene compound (e.g., a ketone or ester with an α-methylene group)
-
Halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS))
-
Solvents (e.g., ethanol, dimethylformamide (DMF))
-
Acid or base catalyst (e.g., piperidine, p-toluenesulfonic acid)
Procedure:
-
Friedländer Annulation: In a round-bottom flask, dissolve the substituted 4-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid.
-
Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 8-substituted-1,6-naphthyridine.
-
Halogenation: Dissolve the 8-substituted-1,6-naphthyridine (1.0 eq) in a suitable solvent like DMF.
-
Add the halogenating agent (e.g., NBS or NCS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-halo-8-substituted-1,6-naphthyridine intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation/Heteroarylation
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce a substituent at the C3 position of the 1,6-naphthyridine core.[1]
Materials:
-
3-Halo-8-substituted-1,6-naphthyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a degassed mixture of the 3-halo-8-substituted-1,6-naphthyridine (1.0 eq), the boronic acid or ester (1.2 eq), and the base (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water, 4:1), add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,8-disubstituted-1,6-naphthyridine derivative.
Biological Activity as CDK5 Inhibitors
Several 3,8-disubstituted-1,6-naphthyridine derivatives have been synthesized and evaluated for their inhibitory activity against CDK5.[2] The data for representative compounds are summarized in the table below.
| Compound ID | R³ Substituent | R⁸ Substituent | CDK5 IC₅₀ (nM) |
| 1 | 4-Fluorophenyl | Cyclopropyl | A (<10) |
| 2 | Pyridin-3-yl | Methyl | A (<10) |
| 3 | Thiophen-2-yl | Ethyl | B (10-100) |
| 4 | 3-Methoxyphenyl | Isopropyl | A (<10) |
| 5 | Pyrimidin-5-yl | Phenyl | C (100-1000) |
| 6 | 1-Methyl-1H-pyrazol-4-yl | tert-Butyl | B (10-100) |
| Data presented in a categorical format as found in the source patent literature.[2] |
CDK5 Signaling Pathway in Kidney Disease
In the context of kidney disease, CDK5 has been shown to play a detrimental role by promoting renal tubulointerstitial fibrosis.[3][4] This occurs through the activation of the ERK1/2/PPARγ pathway, leading to epithelial-to-mesenchymal transition (EMT).[3][4] Inhibition of CDK5 can therefore be a therapeutic strategy to mitigate kidney damage.
Caption: CDK5 signaling pathway in renal tubulointerstitial fibrosis.
Conclusion
The 3,8-disubstituted-1,6-naphthyridine scaffold represents a promising starting point for the development of potent and selective CDK5 inhibitors. The synthetic routes outlined in these notes, particularly leveraging the versatility of the Suzuki-Miyaura cross-coupling reaction, provide a robust platform for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The demonstrated potent in vitro activity against CDK5 warrants further investigation of these compounds in preclinical models of diseases where CDK5 dysregulation is a key pathological driver, such as in certain kidney diseases.
References
- 1. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols: 3,8-Dibromo-1,6-naphthyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dibromo-1,6-naphthyridine is a key heterocyclic building block utilized in the synthesis of a diverse array of functionalized 1,6-naphthyridine derivatives. The strategic placement of bromine atoms at the 3- and 8-positions allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This versatility makes it an invaluable scaffold in medicinal chemistry and materials science, leading to the development of compounds with significant biological activities, including potent kinase inhibitors for therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Applications in Drug Discovery
The 1,6-naphthyridine core is a recognized privileged scaffold in drug discovery. Derivatives synthesized from this compound have shown promise as potent and selective inhibitors of various kinases, which are critical targets in oncology and other diseases.
Cyclin-Dependent Kinase (CDK) Inhibition:
-
CDK8/19 Inhibitors: 2,8-Disubstituted-1,6-naphthyridines have been identified as potent dual inhibitors of CDK8 and CDK19, components of the Mediator complex that regulates transcription. Dysregulation of CDK8 is implicated in various cancers, including colorectal and gastric cancers, through pathways such as Wnt/β-catenin signaling.[1]
-
CDK5 Inhibitors: Substituted 1,6-naphthyridines have been developed as inhibitors of CDK5, a key kinase in neuronal development and function.[2] Aberrant CDK5 activity is associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as kidney diseases.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of this compound. These are representative procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 3,8-Diaryl-1,6-naphthyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids to yield 3,8-diaryl-1,6-naphthyridines.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (2.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add [Pd(dppf)Cl₂] (0.05 mmol) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3,8-diaryl-1,6-naphthyridine.
Br-Naphthyridine-Br + 2 R1R2NH --[Pd catalyst, Ligand, Base]--> R1R2N-Naphthyridine-NR1R2
Caption: Buchwald-Hartwig Catalytic Cycle.
Sonogashira Coupling: Synthesis of 3,8-Dialkynyl-1,6-naphthyridines
This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes. [3][4] Reaction Scheme:
Caption: CDK8 in Transcriptional Control.
CDK5 Signaling in Neuronal Function and Disease
Caption: CDK5 in Neuronal Signaling.
References
- 1. US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google Patents [patents.google.com]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties. The functionalization of this core structure is crucial for the development of novel compounds with tailored characteristics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the selective formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions starting from 3,8-dibromo-1,6-naphthyridine. While specific literature on the cross-coupling of this compound is limited, the following protocols are based on well-established procedures for analogous dihalo-aza-aromatic substrates and general methods for these named reactions.
General Experimental Workflow
The functionalization of this compound via palladium-catalyzed cross-coupling typically follows a general workflow. This involves the careful selection of the catalyst, ligand, base, and solvent to achieve the desired mono- or di-substituted product with high yield and selectivity.
Application Notes and Protocols for Stille Coupling with 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] This reaction is widely employed in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of organotin reagents to air and moisture, and generally mild reaction conditions.[3][4] For drug development professionals, the 1,6-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds.[5][6] The targeted functionalization of this core structure, particularly at the 3- and 8-positions, is of great interest for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the Stille coupling of 3,8-Dibromo-1,6-naphthyridine with various organostannanes, a key transformation for creating diverse libraries of substituted 1,6-naphthyridines.
Reaction Principle and Mechanism
The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[7]
-
Transmetalation: The organotin reagent transfers its organic group to the palladium center, with the tin halide being eliminated. This is often the rate-determining step of the cycle.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Additives such as copper(I) salts can accelerate the reaction, and the choice of ligands is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[3]
Experimental Protocols
This section provides a representative experimental protocol for the Stille coupling of this compound with an organostannane. The following procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(aryl)tin, Tributyl(heteroaryl)tin, Tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., DMF, Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq) and any additional ligand, if required.
-
Solvent and Stannane Addition: Add anhydrous, degassed solvent (e.g., DMF) to the flask, followed by the organostannane (2.2 - 2.5 eq). The excess organostannane is used to ensure complete reaction at both bromine-substituted positions.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,8-disubstituted-1,6-naphthyridine.
Data Presentation
The following table summarizes typical reaction conditions for the Stille coupling of a dihalopyridine derivative, which can be adapted for this compound.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |
| 2 | Tributyl(2-thienyl)tin | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | DMF | 100 | 12 | 92 |
| 3 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Dioxane | 90 | 24 | 78 |
Note: The data presented in this table are representative and have been compiled from general knowledge of Stille coupling reactions on similar heterocyclic systems. Actual yields may vary depending on the specific organostannane used and optimization of the reaction conditions.
Mandatory Visualizations
Logical Relationship of the Stille Coupling Reaction
References
Application Notes and Protocols for 3,8-Dibromo-1,6-naphthyridine in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3,8-dibromo-1,6-naphthyridine as a key building block in the synthesis of novel organic electronic materials. The protocols detailed below are adapted from established palladium-catalyzed cross-coupling methodologies, such as Suzuki and Stille polycondensation, which are widely used for creating π-conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Introduction
The 1,6-naphthyridine core is a nitrogen-containing heterocyclic scaffold that can be incorporated into conjugated polymers to modulate their electronic properties. The electron-deficient nature of the naphthyridine ring makes it a promising acceptor unit in donor-acceptor (D-A) type copolymers. The bromine atoms at the 3- and 8-positions of this compound serve as versatile handles for the formation of new carbon-carbon bonds through cross-coupling reactions, enabling the construction of extended π-conjugated systems.
Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of conjugated polymers, offering high tolerance to various functional groups and utilizing readily available boronic acid or ester derivatives.
Illustrative Reaction Scheme:
Where "Naphthyridine" represents the 1,6-naphthyridine core and "Donor" represents a suitable electron-donating co-monomer, such as a thiophene-based unit.
Experimental Protocol: Synthesis of Poly(3,8-(1,6-naphthyridine)-alt-2,5-(3,3''-dihexyl-2,2':5',2''-terthiophene)) (P(1,6-Naph-3HT))
Materials:
-
This compound
-
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3''-dihexyl-2,2':5',2''-terthiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3''-dihexyl-2,2':5',2''-terthiophene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and an aqueous solution of K₂CO₃ (2 M, 5 mL) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (Argon or Nitrogen) for 48 hours.
-
Work-up: Cool the mixture to room temperature and pour it into a stirred solution of methanol (200 mL).
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer sequentially with water, methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform. The chloroform fraction contains the desired polymer.
-
Isolation: Concentrate the chloroform fraction under reduced pressure and precipitate the polymer into methanol. Filter and dry the final polymer under vacuum at 40 °C for 24 hours.
Synthesis of Conjugated Polymers via Stille Polycondensation
Stille coupling offers an alternative pathway for polymerization, particularly useful when organotin reagents are readily accessible. This method is known for its mild reaction conditions and tolerance to a wide array of functional groups.[1]
Illustrative Reaction Scheme:
Experimental Protocol: Synthesis of Poly(3,8-(1,6-naphthyridine)-alt-5,5'-(2,2'-bithiophene)) (P(1,6-Naph-BT))
Materials:
-
This compound
-
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Chlorobenzene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).
-
Solvent Addition: Add anhydrous chlorobenzene (15 mL) via syringe.
-
Degassing: Degas the solution by bubbling argon through it for 30 minutes.
-
Polymerization: Heat the reaction mixture to 130 °C and stir under an inert atmosphere for 24 hours.[2]
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Suzuki polycondensation protocol (steps 5-8).
Data Presentation
The following tables summarize the expected quantitative data for the hypothetical polymers synthesized from this compound. These values are based on typical results obtained for analogous conjugated polymers reported in the literature.[2][3]
Table 1: Molecular Weight Characteristics of Naphthyridine-Based Polymers
| Polymer ID | Synthesis Method | Mₙ ( kg/mol ) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |
| P(1,6-Naph-3HT) | Suzuki | 15 - 30 | 30 - 60 | 1.8 - 2.5 |
| P(1,6-Naph-BT) | Stille | 20 - 40 | 45 - 80 | 2.0 - 2.8 |
Table 2: Optoelectronic Properties of Naphthyridine-Based Polymers
| Polymer ID | λₘₐₓ (Solution, nm) | λₘₐₓ (Film, nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| P(1,6-Naph-3HT) | 450 - 480 | 470 - 500 | -5.4 to -5.6 | -3.2 to -3.4 | 2.2 - 2.4 |
| P(1,6-Naph-BT) | 430 - 460 | 450 - 480 | -5.5 to -5.7 | -3.1 to -3.3 | 2.4 - 2.6 |
Note: Mₙ (Number-average molecular weight), Mₙ (Weight-average molecular weight), PDI (Polydispersity index), HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital). Values are estimates based on analogous polymer systems.
Mandatory Visualizations
Diagram 1: Suzuki Polycondensation Workflow
Caption: Workflow for Suzuki Polycondensation.
Diagram 2: Stille Polycondensation Workflow
Caption: Workflow for Stille Polycondensation.
References
Application Notes and Protocols for the Functionalization of 3,8-Dibromo-1,6-naphthyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of 3,8-dibromo-1,6-naphthyridine, a versatile scaffold for the development of novel therapeutics. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, which are instrumental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies. The primary biological targets discussed are Cyclin-Dependent Kinases 8 and 19 (CDK8/19), with a focus on their role in cancer through the modulation of STAT1 signaling.
Introduction to the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties. The this compound scaffold serves as a key starting material, allowing for sequential and site-selective functionalization at two distinct positions, enabling the exploration of chemical space and the optimization of pharmacological properties.
Data Presentation: Biological Activity of Functionalized 1,6-Naphthyridine Derivatives
The following tables summarize the in vitro biological activities of a series of 2,8-disubstituted 1,6-naphthyridine analogs, which serve as representative examples of the therapeutic potential of this scaffold. The data is adapted from studies on CDK8/19 inhibitors, a promising target in oncology.[1][2]
Table 1: Inhibition of CDK8 and WNT Signaling by 2,8-Disubstituted 1,6-Naphthyridine Analogs [2]
| Compound | C-8 Substituent | C-2 Substituent | CDK8 IC₅₀ (nM) | HEK293 WNT IC₅₀ (nM) |
| 1 | 1-Methyl-1H-pyrazol-4-yl | Methyl amide | 10 | 250 |
| 2 | 1-Methyl-1H-indazol-5-yl | Methyl amide | 8 | 180 |
| 3 | 1-Methyl-1H-indazol-6-yl | Methyl amide | 9 | 200 |
| 4 | N-Methyl sultam | Methyl amide | 12 | 300 |
| 5 | NH sultam | Methyl amide | 15 | 350 |
Table 2: Structure-Activity Relationship of C-2 Amide Modifications [2]
| Compound | C-8 Substituent | C-2 Substituent | CDK8 IC₅₀ (nM) |
| 6 | 1-Methyl-1H-pyrazol-4-yl | Ethyl amide | 15 |
| 7 | 1-Methyl-1H-pyrazol-4-yl | Isopropyl amide | 25 |
| 8 | 1-Methyl-1H-pyrazol-4-yl | Cyclopropyl amide | 18 |
| 9 | 1-Methyl-1H-pyrazol-4-yl | Methoxyethyl amide | 30 |
Experimental Protocols
The following are detailed protocols for the functionalization of this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established methodologies for similar heterocyclic systems and are designed to be readily adaptable.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to one of the bromine-bearing positions of the 1,6-naphthyridine core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1 equivalent), the desired boronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated or mono-heteroarylated 1,6-naphthyridine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of the 1,6-naphthyridine scaffold, a key step in the synthesis of many biologically active molecules.
Materials:
-
3-Bromo-8-(aryl/heteroaryl)-1,6-naphthyridine (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add the 3-bromo-8-(substituted)-1,6-naphthyridine (1 equivalent) and cesium carbonate (1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
In a separate flask, prepare a solution of Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the substrate and base.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-8-(substituted)-1,6-naphthyridine derivative.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for 1,6-naphthyridine-based CDK8/19 inhibitors. Inhibition of CDK8/19 prevents the phosphorylation of STAT1 at serine 727, a key step in the transcriptional regulation of genes involved in cancer cell proliferation and survival.[1][3][4]
References
- 1. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Novel Ligands from 3,8-Dibromo-1,6-naphthyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 3,8-Dibromo-1,6-naphthyridine. This versatile scaffold is a valuable starting material for the development of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which enable the introduction of a wide range of functional groups at the 3- and 8-positions of the 1,6-naphthyridine core.
Introduction
The 1,6-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of two bromine atoms at the 3- and 8-positions of this compound offers two reactive sites for the strategic introduction of various substituents. This allows for the creation of diverse chemical libraries of novel ligands for screening in drug discovery programs. The differential reactivity of the bromine atoms can be exploited to achieve both symmetrical and unsymmetrical disubstitution, further expanding the accessible chemical space. The primary methods for the functionalization of this scaffold are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
Core Synthetic Pathways
The preparation of novel ligands from this compound predominantly involves a series of well-established palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a modular approach to ligand synthesis. The general workflow for the synthesis of both symmetrically and asymmetrically substituted 1,6-naphthyridine derivatives is depicted below.
Caption: General synthetic strategies for the functionalization of this compound.
Experimental Protocols
The following sections provide detailed protocols for the key cross-coupling reactions used to functionalize this compound. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and desired products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the dibromo-naphthyridine with an organoboron reagent.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol for Symmetrical Di-substitution:
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid or ester (2.2-3.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like K₂CO₃ (3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Symmetrical Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
Protocol for Mono-substitution and Asymmetrical Di-substitution:
For mono-substitution, a similar protocol is followed, but with a reduced amount of the boronic acid derivative (1.1 eq.). The resulting 3-substituted-8-bromo-1,6-naphthyridine can then be isolated and subjected to a second Suzuki-Miyaura coupling with a different boronic acid to achieve asymmetrical di-substitution.
Buchwald-Hartwig Amination
This reaction is employed for the synthesis of C-N bonds, introducing primary or secondary amines at the 3- and/or 8-positions.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,8-Dibromo-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of 3,8-Dibromo-1,6-naphthyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method for the synthesis of this compound is the direct bromination of 1,6-naphthyridine using a brominating agent such as N-bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid. This approach facilitates the electrophilic substitution of bromine at the 3 and 8 positions of the naphthyridine core.
Q2: What are the critical reaction parameters to control for achieving a high yield?
A2: To optimize the yield of this compound, it is crucial to carefully control the reaction temperature, reaction time, and the stoichiometry of the reagents. The reaction is typically performed at a specific temperature to ensure complete dibromination while minimizing the formation of side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q3: What are the potential side products in this synthesis?
A3: Potential side products in the synthesis of this compound can include the mono-brominated intermediate (3-bromo-1,6-naphthyridine) if the reaction does not go to completion. Over-bromination or the formation of other isomers is also a possibility, although the 3 and 8 positions are generally favored for electrophilic attack. The presence of unreacted starting material, 1,6-naphthyridine, is also common in cases of incomplete reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Ensure the reaction temperature is maintained at the optimal level as specified in the protocol. A slight, careful increase in temperature may be considered, but be aware of the potential for increased side product formation. |
| Suboptimal Reagent Quality | - Use high-purity 1,6-naphthyridine.- N-bromosuccinimide (NBS) can decompose over time; use a freshly opened bottle or recrystallize the reagent if its purity is in doubt.- Ensure the sulfuric acid is concentrated and has not absorbed atmospheric moisture. |
| Inefficient Product Isolation | - During the aqueous work-up, ensure the pH is carefully adjusted to precipitate the product fully.- Use a suitable organic solvent for extraction to ensure complete transfer of the product from the aqueous layer. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material and/or Mono-brominated Intermediate | - Increase the molar equivalents of N-bromosuccinimide (NBS) slightly (e.g., from 2.0 to 2.2 equivalents) to drive the reaction to completion.- Refer to the solutions for "Incomplete Reaction" under Problem 1. |
| Formation of Unidentified Side Products | - Avoid excessive heating, as this can lead to degradation or the formation of undesired byproducts.- Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Difficult Purification | - For purification, column chromatography is recommended. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.- If the product is difficult to separate from impurities, consider using a different solvent system for chromatography or recrystallization from a suitable solvent. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the direct bromination of 1,6-naphthyridine.
Materials and Reagents:
-
1,6-Naphthyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-naphthyridine in concentrated sulfuric acid at room temperature.
-
Addition of NBS: Cool the mixture in an ice bath. Add N-bromosuccinimide (NBS) portion-wise over a period of 30 minutes, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the specified temperature for the recommended duration. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| 1,6-Naphthyridine | 130.14 | 1.0 | User-defined |
| N-Bromosuccinimide (NBS) | 177.98 | 2.0 - 2.2 | Calculated based on 1,6-naphthyridine |
| This compound | 287.95 | - | Theoretical Yield Calculation |
| Reported Yield | - | - | Up to 85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Purification of 3,8-Dibromo-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,8-Dibromo-1,6-naphthyridine from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Purity | My final product is contaminated with starting material (1,6-naphthyridine) and/or mono-brominated species. | - Incomplete bromination reaction.- Inefficient purification. | - Reaction Optimization: Ensure complete consumption of the starting material by monitoring the reaction by TLC. If necessary, increase the reaction time or the amount of brominating agent.- Chromatography: Utilize column chromatography with a suitable eluent system to separate the products based on polarity. Due to the increasing number of bromine atoms, the polarity will decrease in the order: 1,6-naphthyridine > mono-bromo-1,6-naphthyridines > this compound. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation. |
| Poor Separation in Column Chromatography | I am unable to effectively separate the desired dibromo-product from the mono-bromo impurities and starting material. | - Inappropriate eluent system.- Column overloading.- Improper column packing. | - Eluent Optimization: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC) to find the optimal eluent for separation. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should show clear separation between the spots corresponding to the starting material, mono-bromo, and dibromo products.- Reduce Load: Decrease the amount of crude material loaded onto the column to prevent band broadening and improve resolution.- Proper Packing: Ensure the column is packed uniformly without any cracks or channels to allow for an even flow of the mobile phase. |
| Product Not Crystallizing | My this compound fails to crystallize from the chosen solvent system. | - The compound is too soluble in the selected solvent.- The solution is not sufficiently concentrated.- Presence of impurities inhibiting crystallization. | - Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents from polar (e.g., ethanol) to non-polar (e.g., toluene). A mixed solvent system, such as dichloromethane/hexanes, can also be effective.- Concentration: Carefully evaporate the solvent until the solution is saturated. Then, allow it to cool slowly.- Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
| Oiling Out During Recrystallization | The product separates as an oil instead of crystals upon cooling. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Solvent Choice: Select a solvent with a lower boiling point.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Dilution: Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
The most common impurities are unreacted starting material (1,6-naphthyridine) and mono-brominated intermediates, which can be a mixture of 3-bromo-1,6-naphthyridine and 8-bromo-1,6-naphthyridine. Over-bromination to tri- or tetra-brominated species is also possible under harsh reaction conditions.
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude reaction mixture, the fractions collected from the column, and a pure standard (if available), you can track the separation of the desired product from impurities. The spots can be visualized under UV light.
Q3: What is a typical eluent system for column chromatography of this compound?
A common strategy is to use a gradient of ethyl acetate in hexanes. You would start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) to elute the less polar dibromo-product first, and then gradually increase the polarity to elute the mono-bromo and starting materials.
Q4: What are suitable solvents for the recrystallization of this compound?
Solvents such as ethanol, isopropanol, or mixtures like dichloromethane/hexanes or ethyl acetate/hexanes can be effective for recrystallization. The ideal solvent should be determined experimentally on a small scale.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
The column should be packed carefully to ensure it is free of air bubbles and cracks.
2. Sample Loading:
-
The crude reaction mixture is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
This solution is then adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure to obtain a dry, free-flowing powder.
-
The dry sample is then carefully added to the top of the packed column.
3. Elution:
-
The column is eluted with a solvent system of increasing polarity. A typical gradient could be from 100% hexanes to a mixture of hexanes and ethyl acetate (e.g., 9:1, then 4:1).
-
Fractions are collected in separate test tubes.
4. Fraction Analysis:
-
The collected fractions are analyzed by TLC to identify those containing the pure this compound.
-
A suitable developing solvent for TLC could be a 4:1 mixture of hexanes and ethyl acetate.
5. Isolation of Pure Product:
-
The fractions containing the pure product are combined.
-
The solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a chosen solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture until the solid is completely dissolved. Use the minimum amount of solvent necessary.
3. Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The collected crystals are washed with a small amount of the cold recrystallization solvent.
-
The purified crystals are then dried under vacuum.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Expected Polarity Trend (on Silica Gel) |
| 1,6-Naphthyridine | 130.14 | Highest |
| Mono-bromo-1,6-naphthyridine | 209.04 | Intermediate |
| This compound | 287.94 | Lowest |
Visualizations
Caption: Workflow for the purification of this compound.
Technical Support Center: Selective Functionalization of 3,8-Dibromo-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective functionalization of 3,8-dibromo-1,6-naphthyridine.
Troubleshooting Guides
Issue 1: Poor or No Conversion to Monofunctionalized Product
Symptoms:
-
Low yield of the desired mono-substituted product.
-
Recovery of a significant amount of starting this compound.
-
Formation of di-substituted byproduct is minimal.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The Palladium(0) catalyst is essential for the reaction. Ensure the catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh and has been stored under inert conditions. For electron-rich substrates, consider using more electron-rich and bulky phosphine ligands like those developed by Buchwald.[1] |
| Inappropriate Base | The choice of base is critical for activating the organoboron reagent in Suzuki couplings or deprotonating the amine in Buchwald-Hartwig reactions.[2] For Suzuki reactions, try screening bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[3] |
| Low Reaction Temperature | While some cross-coupling reactions can proceed at room temperature, others require heating to overcome the activation energy barrier.[3] Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. |
| Solvent Issues | The solvent must be appropriate for the specific cross-coupling reaction and ensure the solubility of all reactants.[4] For Suzuki couplings, solvent systems like toluene/ethanol/water or dioxane/water are common. For Buchwald-Hartwig reactions, anhydrous solvents such as toluene, dioxane, or THF are typically used.[5] |
Issue 2: Lack of Regioselectivity (Reaction at both C3 and C8)
Symptoms:
-
Formation of a mixture of 3-substituted-8-bromo-1,6-naphthyridine and 3-bromo-8-substituted-1,6-naphthyridine.
-
Difficulty in separating the two regioisomers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Reactivity of C3 and C8 Positions | The electronic properties of the 1,6-naphthyridine core influence the reactivity of the C3 and C8 positions. The nitrogen at position 6 will have a stronger deactivating effect on the adjacent C5 and C7 positions, but its influence on C3 and C8 is more complex. For related azaquinoline systems, substitution tends to occur at the position para to a ring nitrogen. In 1,6-naphthyridine, the C3 position is para to N6, while C8 is ortho to N1. This might lead to preferential reactivity at C3, but this can be highly dependent on the reaction conditions. |
| Steric Hindrance | If the coupling partner is sterically demanding, the reaction may favor the less sterically hindered position on the naphthyridine core. Analyze the steric environment around C3 and C8 to predict the likely outcome. |
| Ligand Effects | The choice of phosphine ligand can influence regioselectivity. Bulky ligands can direct the reaction to the less sterically hindered position. Experiment with a range of ligands from simple PPh₃ to more complex Buchwald or Josiphos-type ligands. |
| Temperature Effects | At higher temperatures, the reaction may become less selective. Running the reaction at the lowest possible temperature that still provides a reasonable rate can improve regioselectivity. |
Issue 3: Formation of Di-substituted Byproduct
Symptoms:
-
Significant formation of the 3,8-di-substituted-1,6-naphthyridine.
-
Low yield of the desired mono-substituted product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Equivalence of Coupling Partner | Using a large excess of the organoboron reagent (in Suzuki) or amine (in Buchwald-Hartwig) can drive the reaction towards di-substitution. Use close to a 1:1 stoichiometry of the dibromonaphthyridine to the coupling partner. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the formation of the mono-substituted product can lead to a second coupling event. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is maximized. |
| High Catalyst Loading | A high concentration of the palladium catalyst can increase the rate of the second coupling reaction. Reduce the catalyst loading to 0.5-2 mol%. |
| Elevated Temperature | High temperatures can promote the less favorable second substitution. Conduct the reaction at a lower temperature to favor mono-substitution. |
Frequently Asked Questions (FAQs)
Q1: Which position, C3 or C8, is generally more reactive in palladium-catalyzed cross-coupling reactions?
A1: The relative reactivity of the C3 and C8 positions in this compound is influenced by both electronic and steric factors. In related azaquinoline systems, palladium-catalyzed cross-coupling reactions often favor the position that is more electronically activated. For instance, in 2,5-dichloro-6-azaquinoline ([5][6]-naphthyridine), the Suzuki-Miyaura coupling occurs at the C2 position.[7] In the case of this compound, the C3 position is para to the N6 nitrogen, while the C8 is ortho to the N1 nitrogen. This electronic difference may lead to preferential reactivity at one site, which needs to be determined empirically for each specific reaction type.
Q2: What are the best starting conditions for a selective mono-Suzuki coupling on this compound?
A2: A good starting point would be to use a slight excess (1.1 equivalents) of the boronic acid, a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water (4:1) at a moderate temperature (e.g., 80°C). Careful monitoring of the reaction progress is crucial to stop the reaction before significant di-substitution occurs.
Q3: I am observing a significant amount of dehalogenation (hydrodehalogenation) as a side product. How can I minimize this?
A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can be caused by impurities in solvents or reagents, or by β-hydride elimination from certain intermediates in the catalytic cycle.[6] To minimize this, ensure you are using high-purity, degassed solvents. The choice of phosphine ligand can also be critical; bulky, electron-rich ligands can sometimes suppress this side reaction. Additionally, using milder bases or lower reaction temperatures may help.
Q4: Can I perform a stepwise functionalization to create a di-substituted 1,6-naphthyridine with two different groups at C3 and C8?
A4: Yes, a stepwise approach is the most common strategy for synthesizing asymmetrically di-substituted naphthyridines. This involves first performing a selective mono-functionalization under carefully controlled conditions to yield the 3-substituted-8-bromo (or 3-bromo-8-substituted) intermediate. After purification, this intermediate can then be subjected to a second cross-coupling reaction with a different coupling partner to introduce the second substituent.
Experimental Protocols
Representative Protocol for Selective Mono-Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction Conditions: Heat the mixture to 80-90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30-60 minutes.
-
Work-up: Once the starting material is consumed and the desired mono-substituted product is maximized, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-functionalized product.
Visualizations
Caption: A logical workflow for troubleshooting common issues in selective mono-functionalization reactions.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions like Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Coupling Reactions of 3,8-Dibromo-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 3,8-Dibromo-1,6-naphthyridine. The following sections address common side reactions and provide guidance on optimizing reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during coupling reactions with this compound?
A1: The most prevalent side reactions include:
-
Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the terminal alkyne (Glaser coupling in Sonogashira reactions).[1][2] This is often promoted by the presence of oxygen.
-
Dehalogenation: Replacement of one or both bromine atoms with a hydrogen atom. This can be caused by various factors, including the presence of hydride sources in the reaction mixture (e.g., from solvents or bases).[3]
-
Formation of mono-substituted product: In reactions aiming for di-substitution, incomplete reaction can lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry and reaction time is crucial to favor the desired product.[4]
-
Beta-Hydride Elimination: In Buchwald-Hartwig amination, this side reaction can compete with reductive elimination, leading to a hydrodehalogenated arene and an imine byproduct.[5]
Q2: How can I control for mono- versus di-substitution on the this compound core?
A2: Achieving selective mono- or di-substitution is a key challenge. Here are some strategies:
-
Stoichiometry: For mono-substitution, using a slight excess of the this compound relative to the coupling partner (e.g., 1.1-1.5 equivalents of the dibromide) is a common strategy. For di-substitution, an excess of the coupling partner (e.g., 2.2-2.5 equivalents) is typically used.[6]
-
Reaction Time: Shorter reaction times generally favor mono-substitution. Monitoring the reaction progress by TLC or LC-MS is essential to stop the reaction once the desired mono-substituted product is maximized.
-
Slow Addition: For di-substitution, slow addition of the coupling partner can sometimes help to minimize side reactions and improve yields.
Q3: Why is my palladium catalyst turning black, and what can I do about it?
A3: The formation of palladium black (insoluble palladium(0)) indicates catalyst decomposition or aggregation, leading to reduced catalytic activity. This can be caused by:
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2]
-
High Temperatures: Excessive heat can promote catalyst decomposition. It is advisable to run reactions at the lowest effective temperature.
-
Inappropriate Ligand: The choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands are often used to prevent aggregation and promote the catalytic cycle.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst. |
| Inappropriate ligand | Screen different phosphine ligands. For electron-deficient naphthyridines, electron-rich ligands may be beneficial. | |
| Insufficient base strength | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate transmetalation.[7] | |
| Poor solubility | Try a different solvent system (e.g., dioxane/water, toluene/water, DMF). | |
| Significant homocoupling of boronic acid | Presence of oxygen | Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas.[2] |
| High catalyst loading | Reduce the palladium catalyst loading. | |
| Significant dehalogenation | Hydride source in the reaction | Use anhydrous solvents and ensure the base is not a hydride source. |
| High temperature | Lower the reaction temperature. | |
| Mixture of mono- and di-substituted products | Incorrect stoichiometry | For mono-substitution, use an excess of this compound. For di-substitution, use an excess of the boronic acid.[6] |
| Reaction time not optimized | Monitor the reaction closely by TLC or LC-MS and adjust the reaction time accordingly. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of aminated product | Catalyst inhibition by the naphthyridine nitrogen | Use a ligand that can minimize coordination of the substrate to the palladium center. Bulky biarylphosphine ligands are often effective.[8][9] |
| Inappropriate base | Screen different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The choice of base can be critical for heteroaromatic substrates. | |
| Amine volatility | For volatile amines, consider using a sealed reaction vessel. | |
| Formation of dehalogenated side product | Beta-hydride elimination | Use a bulkier phosphine ligand to sterically disfavor this pathway.[5] |
| Hydride impurities | Ensure solvents and reagents are pure and anhydrous. | |
| Difficulty in achieving di-substitution | Steric hindrance after the first amination | Higher reaction temperatures and longer reaction times may be required. A more active catalyst system might be necessary. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Significant homocoupling of the alkyne (Glaser coupling) | Presence of oxygen and copper(I) catalyst | Run the reaction under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.[1][2] |
| High copper catalyst loading | Reduce the amount of the copper(I) co-catalyst. | |
| Low or no coupling product | Inactive palladium catalyst | Use a fresh palladium source and ensure proper degassing. |
| Insufficiently basic conditions | Ensure the amine base is in sufficient excess to neutralize the generated HX and facilitate the formation of the copper acetylide.[10][11] | |
| Alkyne instability | For sensitive terminal alkynes, in situ deprotection of a silylated alkyne can be a useful strategy. | |
| Formation of complex mixtures | Polymerization | For di-functional alkynes, slow addition to the reaction mixture can help to minimize polymerization.[12] |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalo-N-heterocycles *
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 27-63 (mono) | [6] |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | (di) | [6] |
| 3-Bromo-2-methylpyridine | Arylboronic acid (1.2 eq) | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 | [13] |
*Data for analogous dihalo-heterocyclic compounds are presented due to the lack of specific quantitative data for this compound in the searched literature.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dihaloarenes *
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,6-Dibromocarbazole | Various amines (2.2-2.5 eq) | Pd₂(dba)₃ (2-4) | XPhos (4-8) | NaOtBu | Toluene | 80-110 | (di) | [14] |
| 4-Bromotoluene | Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Dioxane | 100 | >95 | [14] |
*Data for analogous dihaloarenes are presented due to the lack of specific quantitative data for this compound in the searched literature.
Table 3: Representative Conditions for Sonogashira Coupling of Dihaloarenes *
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 65 | (mono/di) | [15] |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal alkyne (1.2 eq) | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF/DMF | RT - 70 | - |
*Data for analogous dihaloarenes are presented due to the lack of specific quantitative data for this compound in the searched literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (adapted from protocols for similar substrates)
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-2.2 equiv., depending on desired mono- or di-substitution), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination (adapted from protocols for similar substrates)[14]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and the phosphine ligand (e.g., XPhos, 4-8 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 2.5-3.0 equiv.).
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane), followed by the amine (1.1-2.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling (adapted from protocols for similar substrates)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N, 2 equiv.) and the terminal alkyne (1.1-2.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Caption: General workflow for troubleshooting coupling reactions.
References
- 1. Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate and regioselective Suzuki arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Reactions of 3,8-Dibromo-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the Suzuki-Miyaura cross-coupling reaction of 3,8-Dibromo-1,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when starting the optimization of a Suzuki reaction for this compound?
A1: The most critical parameters are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1] The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, potentially inhibiting the reaction, making the choice of a suitable ligand particularly important to achieve good yields.[2][3]
Q2: I am observing very low or no conversion of my this compound. What are the likely causes?
A2: Low or no conversion can stem from several factors:
-
Inactive Catalyst: Ensure your palladium source and phosphine ligands are fresh. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can degrade.[4] Consider using more robust, air-stable pre-catalysts.[1]
-
Inappropriate Ligand: Standard ligands like PPh₃ may be ineffective. Bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or chelating ligands like dppf are often necessary for challenging heteroaromatic couplings.[1][4]
-
Oxygen Contamination: The presence of oxygen can rapidly deactivate the Pd(0) catalyst.[4] It is crucial to properly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[1][5][6]
-
Poor Solubility: The starting material or other reagents may not be fully dissolved in the chosen solvent system, limiting reaction rates.
Q3: My reaction is producing significant side products, such as homocoupling of the boronic acid or debromination of the naphthyridine. How can I minimize these?
A3: These are common side reactions in Suzuki couplings.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture before adding the catalyst is essential.[1]
-
Debromination (Proto-dehalogenation): This occurs when the aryl halide is reduced instead of coupled. It can be minimized by carefully selecting the base and solvent, or by lowering the reaction temperature.[7] Using a boronic ester or trifluoroborate salt, which are more stable than boronic acids, can also help mitigate this issue.[7]
Q4: Can I achieve selective mono-coupling at either the 3- or 8-position?
A4: Achieving site-selectivity with a di-halogenated heteroaromatic substrate can be challenging but is often possible. The intrinsic electronic properties of the naphthyridine ring will influence the reactivity of the C-Br bonds. Selectivity is influenced by the catalyst, ligand, and reaction conditions. For some di-halogenated heterocycles, using a specific molar equivalent of boronic acid (e.g., 1.1 eq) can favor mono-substitution.[8] A thorough screening of conditions is necessary to determine the feasibility and to optimize for the desired mono-arylated product.
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
|---|---|
| Catalyst Inactivity | • Use a fresh batch of palladium catalyst and ligand.[4]• Switch to a more active pre-catalyst, such as a Buchwald G3 or G4 palladacycle.[1]• Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1] |
| Suboptimal Ligand | • Screen different phosphine ligands. For heteroaromatic couplings, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.[7][9]• Consider chelating ligands such as [PdCl₂(dppf)].[4][10] |
| Incorrect Base | • Screen various inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Cesium carbonate is often found to be highly effective.[11]• Ensure the base is finely powdered and dry. |
| Poor Solubility | • Try different degassed solvent systems. Common choices include 1,4-dioxane/water, THF/water, or DMF.[1][6]• For highly insoluble substrates, consider higher boiling point solvents like DMAc, but monitor for thermal decomposition.[1] |
| Low Reaction Temperature | • Increase the reaction temperature in increments of 10-20 °C. Heteroaromatic bromides may require more forcing conditions (e.g., 80-120 °C) to react efficiently.[6][9] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
|---|---|
| Boronic Acid Homocoupling | • Ensure rigorous anaerobic conditions by thoroughly degassing all reagents and solvents before adding the catalyst.[7]• Use a slight excess of the this compound relative to the boronic acid.[1] |
| Debromination | • Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable than boronic acids.[7]• Minimize the amount of water in the reaction or use anhydrous conditions if possible.• Try a milder base, such as KF or K₃PO₄.[4] |
| Incomplete Double Coupling | • Increase the equivalents of boronic acid (e.g., from 2.2 to 3.0 eq).• Increase the catalyst loading and/or reaction time.• Ensure the reaction has gone to completion by monitoring via TLC or LC-MS.[4] |
Data Presentation
Table 1: Initial Screening of Palladium Catalysts and Ligands These are typical starting conditions and may require further optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 20-50 |
| 2 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene | 100 | 60-90 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 70-95 |
| 4 | PdCl₂(dppf) (2-3) | - | K₂CO₃ (2) | DME | 80 | 65-90+[10] |
Table 2: Effect of Catalyst Loading on Reaction Outcome Based on a reaction using Pd(OAc)₂/SPhos, K₃PO₄ in Dioxane at 100 °C.
| Catalyst Loading (mol%) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| 0.5 | 12-24 | < 40 | Reaction may be sluggish or incomplete. |
| 1.0 | 8-16 | 40-70 | A good starting point for optimization. |
| 2.0 | 4-8 | 70-90 | Often provides a good balance of efficiency and cost. |
| 5.0 | 2-4 | > 90 | May be required for difficult couplings but increases cost.[12] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and requires optimization for specific substrates and desired outcomes (mono- vs. di-substitution).
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 equiv. for mono-coupling; 2.5 equiv. for di-coupling)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst and the ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this vacuum/backfill cycle three to five times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired product.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
dealing with poor solubility of 3,8-Dibromo-1,6-naphthyridine in reactions
Welcome to the technical support center for 3,8-Dibromo-1,6-naphthyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a brominated heterocyclic compound. It serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The bromine atoms at the 3 and 8 positions are ideal for functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the exploration of diverse chemical structures around the 1,6-naphthyridine core, which is a recognized privileged scaffold in pharmaceutical research.
Q2: Why is the poor solubility of this compound a concern in organic reactions?
A2: Poor solubility of a reactant can lead to several experimental issues, including:
-
Low reaction rates and yields: Inhomogeneous reaction mixtures can result in incomplete reactions.
-
Difficulties in monitoring reaction progress: Obtaining representative samples for analysis (e.g., TLC, LC-MS) can be challenging.
-
Inconsistent results and poor reproducibility: The degree of dissolution can vary between experiments.
-
Challenges in purification: The un-dissolved starting material can complicate the isolation and purification of the desired product.
Q3: What general strategies can be employed to overcome the poor solubility of this compound?
A3: Several techniques can be used to enhance the solubility of poorly soluble compounds:
-
Solvent Screening: Testing a range of solvents with different polarities.
-
Use of Co-solvents: Employing a mixture of solvents to improve solubilizing power.
-
Increased Temperature: Heating the reaction mixture can significantly increase the solubility of the starting material.
-
pH Adjustment: For reactions in aqueous media, adjusting the pH can protonate the basic nitrogen atoms of the naphthyridine ring, thereby increasing its solubility.
-
Use of Solubility-Enhancing Additives: In some cases, additives can be used to improve solubility.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low yields.
-
The reaction mixture appears heterogeneous throughout the reaction.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Starting Material | 1. Solvent System Modification: Switch to or screen higher boiling point polar aprotic solvents such as DMF, DMAc, or dioxane.[1] 2. Co-solvent Addition: Use a mixture of solvents, for example, dioxane/water or THF/water, which can improve the solubility of both the organic and inorganic reagents.[1] 3. Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Naphthyridine derivatives may require more forcing conditions.[1] |
| Catalyst Inactivity | 1. Use a Fresh Catalyst: Ensure the palladium catalyst is active. 2. Increase Catalyst Loading: Increase the catalyst loading from 1-2 mol% to 3-5 mol%. 3. Switch Catalyst System: Consider using more active pre-catalysts like Buchwald G3 or G4 palladacycles. |
| Suboptimal Base | 1. Base Screening: Test different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent and substrate-dependent. 2. Ensure Base is Dry and Finely Powdered: This maximizes its reactivity. |
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
Symptoms:
-
The reaction stalls, with starting material remaining even after prolonged reaction times.
-
The formation of byproducts is observed.
-
The reaction mixture is a thick slurry, making stirring difficult.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Solubility | 1. Solvent Choice: Toluene is often a good starting point. If solubility remains an issue, consider switching to dioxane or DMF.[2] 2. Elevated Temperature: Increase the reaction temperature, typically in the range of 80-110 °C.[2] |
| Ligand Incompatibility | 1. Ligand Screening: The choice of phosphine ligand is crucial. Screen different ligands (e.g., XPhos, SPhos, t-BuXPhos) to find the optimal one for your specific amine and substrate.[2] |
| Base Strength/Solubility | 1. Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The solubility of the base itself can be a factor. |
Recommended Solvent Screening for Improved Solubility
For researchers encountering solubility issues with this compound, a systematic solvent screening is highly recommended. The following table provides a list of suggested solvents to evaluate.
| Solvent Class | Recommended Solvents | Typical Starting Temperature (°C) | Notes |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | 80 - 100 | Often used with water as a co-solvent. |
| Aromatic Hydrocarbons | Toluene, Xylenes | 80 - 110 | Good for maintaining anhydrous conditions. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc) | 80 - 120 | High boiling points and excellent solvating power, but can be difficult to remove and may lead to side reactions at high temperatures. |
| Alcohols | tert-Butanol | 80 | Can act as both a solvent and a weak base in some reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 4.0 equiv.)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Amine (2.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.5 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound to the flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 3,8-Dibromo-1,6-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 3,8-Dibromo-1,6-naphthyridine. The unique electronic properties and potential for catalyst inhibition of this electron-deficient heteroaromatic substrate often require specific troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not proceeding. What are the most likely causes?
A1: Failure of the reaction to proceed can stem from several factors, often related to the specific nature of the this compound substrate:
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the 1,6-naphthyridine ring can coordinate strongly to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst. This is a common issue with nitrogen-containing heterocycles.
-
Poorly Soluble Reagents: The dibromonaphthyridine substrate or the amine coupling partner may have limited solubility in the chosen reaction solvent, preventing them from participating effectively in the catalytic cycle.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. An inappropriate ligand may not be effective for this electron-deficient substrate.
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may have degraded due to exposure to air or moisture.
-
Incorrect Base: The choice and strength of the base are crucial. An unsuitable base may not be strong enough to deprotonate the amine or may cause decomposition of the starting materials or products.
Q2: I am observing very low yields. What adjustments can I make to improve the conversion?
A2: Low yields are a common problem and can often be addressed by systematically optimizing the reaction conditions:
-
Screen Different Ligands: Bulky, electron-rich phosphine ligands are often effective for challenging substrates. Consider ligands like XPhos, SPhos, or Josiphos-type ligands, which have shown success with heteroaromatic halides.
-
Vary the Palladium Precatalyst: Different palladium sources can have a significant impact. If you are using Pd₂(dba)₃, consider trying a pre-formed catalyst like [Pd(cinnamyl)Cl]₂ or a palladacycle precatalyst (e.g., G3 or G4 XPhos Palladacycle).
-
Optimize the Base: While strong bases like NaOtBu are common, they can sometimes lead to side reactions with sensitive substrates. Weaker bases like Cs₂CO₃ or K₃PO₄, often in combination with higher temperatures, might be more suitable.
-
Adjust the Solvent: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider polar aprotic solvents like CPME or a mixture of solvents. Ensure the solvent is anhydrous and thoroughly degassed.
-
Increase the Reaction Temperature: Electron-deficient aryl bromides can be less reactive. Increasing the temperature (typically between 80-120 °C) can often improve the reaction rate and yield.
Q3: How can I avoid the formation of side products in my reaction?
A3: Side product formation can be minimized by carefully controlling the reaction conditions:
-
Hydrodehalogenation: The replacement of a bromine atom with hydrogen can occur as a side reaction. This is often promoted by moisture or certain bases. Ensuring anhydrous conditions and screening different bases can mitigate this.
-
Homocoupling: Homocoupling of the amine or aryl halide can sometimes be observed. This is often related to the catalyst system and reaction temperature. A different ligand or a lower reaction temperature might be beneficial.
-
Double Amination: If you are targeting mono-amination, the formation of the di-aminated product can be a challenge. Using a sub-stoichiometric amount of the amine (e.g., 0.9-1.0 equivalents) can favor the mono-aminated product. Careful monitoring of the reaction progress is key to stopping the reaction before significant di-amination occurs.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting a failed or low-yielding Buchwald-Hartwig amination of this compound.
Problem: No Reaction or Trace Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Use a more robust ligand that can shield the palladium center, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos). |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Use a pre-formed, air-stable palladacycle precatalyst. |
| Poor Solubility | Screen different anhydrous, degassed solvents (e.g., toluene, dioxane, CPME, t-amyl alcohol). Consider using a co-solvent to improve solubility. |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10 °C (e.g., from 80 °C up to 120 °C). |
| Incorrect Base | If using a weaker base like Cs₂CO₃, switch to a stronger base like NaOtBu or LHMDS. Conversely, if a strong base is causing decomposition, try a weaker base at a higher temperature. |
Problem: Low Yield (<50%)
| Potential Cause | Suggested Solution |
| Inefficient Ligand | Screen a panel of ligands. Start with commonly used bulky monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Consider N-heterocyclic carbene (NHC) ligands for electron-deficient substrates. |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Reversible Reaction | While less common, ensure the reaction is not at equilibrium. If so, consider strategies to remove a byproduct to drive the reaction forward. |
| Side Reactions | Analyze the crude reaction mixture to identify major side products. Refer to the side product troubleshooting section above. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 equivalents for mono-amination, 2.2 equivalents for di-amination)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents for mono-amination, 2.8 equivalents for di-amination)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids in step 1.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Buchwald-Hartwig reaction with this compound.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Technical Support Center: Scale-up Synthesis of 3,8-Dibromo-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,8-Dibromo-1,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the scale-up of the bromination reaction?
A1: Key parameters to monitor and control during the bromination of 1,6-naphthyridine include reaction temperature, the rate of bromine addition, and efficient stirring. Exothermic reactions are common, and maintaining a consistent temperature is crucial to prevent the formation of over-brominated or undesired side products. A slow and controlled addition of the brominating agent helps to manage the reaction's exothermicity and ensure homogeneity. Inadequate stirring can lead to localized high concentrations of reagents, resulting in poor yield and impurity formation.
Q2: How can I minimize the formation of mono-brominated and tri-brominated impurities?
A2: To minimize the formation of mono- and tri-brominated impurities, precise control over the stoichiometry of the brominating agent is essential. Using a slight excess of the brominating agent can drive the reaction towards the desired di-brominated product, but a large excess should be avoided. Monitoring the reaction progress using techniques like HPLC or TLC can help determine the optimal reaction time to maximize the yield of the target compound while minimizing the formation of impurities.
Q3: What is the most effective method for purifying crude this compound on a large scale?
A3: For large-scale purification, recrystallization is often the most effective and economical method.[1] The choice of solvent is critical and should be determined through solubility studies.[1] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Slurry washing with an appropriate solvent can also be an effective technique to remove certain impurities. For highly impure material, column chromatography may be necessary, although it can be less practical for very large quantities.
Q4: Are there any specific safety precautions to consider during the scale-up synthesis?
A4: Yes, several safety precautions are crucial. Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction can be exothermic, so a robust cooling system and temperature monitoring are necessary to prevent runaway reactions. Quenching procedures for any excess bromine should be established before starting the reaction.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A temperature that is too low may slow down the reaction, while a temperature that is too high could lead to degradation or side product formation. | |
| Poor quality of starting materials or reagents. | Ensure the purity of the starting 1,6-naphthyridine and the brominating agent. | |
| Presence of Significant Mono-brominated Impurity | Insufficient amount of brominating agent. | Re-evaluate the stoichiometry of the brominating agent. A slight excess may be required to drive the reaction to the di-brominated product. |
| Short reaction time. | Increase the reaction time and monitor the disappearance of the mono-brominated species. | |
| Presence of Significant Tri- or Poly-brominated Impurities | Excess of brominating agent. | Carefully control the stoichiometry. Avoid adding a large excess of the brominating agent. |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity. | |
| Difficulties in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Perform a solvent screen to find a suitable recrystallization solvent or solvent system.[1] Seeding with a small crystal of the pure product may induce crystallization. |
| Product is contaminated with colored impurities. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
Representative Experimental Protocol
Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales.
1. Reaction Setup:
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet is charged with 1,6-naphthyridine and a suitable solvent (e.g., chloroform or acetic acid).
-
The vessel is purged with nitrogen, and stirring is initiated.
2. Bromination:
-
The reaction mixture is cooled to 0-5 °C using an ice-water bath.
-
A solution of bromine in the same solvent is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.
-
The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.
3. Work-up:
-
The reaction is cooled in an ice bath, and excess bromine is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
If the reaction was performed in an acidic solvent, it is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while maintaining a low temperature.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
4. Purification:
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).[1]
-
The recrystallized product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the pure this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1,6-Naphthyridine : Bromine (1 : 2.1-2.3) | A slight excess of bromine is used to ensure complete di-bromination. |
| Reaction Temperature | 0-10 °C (addition), 20-25 °C (reaction) | Careful temperature control is critical to minimize side products. |
| Reaction Time | 12 - 24 hours | Monitor by TLC/HPLC for completion. |
| Typical Yield | 75 - 85% (after purification) | Yields are highly dependent on reaction scale and purity of reagents. |
| Purity (by HPLC) | >98% | After recrystallization. |
References
Technical Support Center: Palladium Catalyst Removal from 3,8-Disubstituted-1,6-Naphthyridine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from 3,8-disubstituted-1,6-naphthyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from 3,8-disubstituted-1,6-naphthyridine products so challenging?
A1: The primary difficulty stems from the inherent chemical nature of the 1,6-naphthyridine core. The two nitrogen atoms within the ring system can act as strong ligands, forming stable complexes with palladium species. This chelation effect can keep the palladium solubilized in the reaction mixture, making its removal by simple filtration or standard aqueous work-ups inefficient. The specific substituents at the 3 and 8 positions can further influence the stability of these palladium complexes.
Q2: What are the most common and effective methods for palladium removal in this context?
A2: The most successful strategies involve the use of high-affinity palladium scavengers. These are solid-supported reagents that selectively bind to palladium, allowing for its removal by filtration. Common and effective methods include:
-
Adsorption onto Scavenger Resins: Solid supports (typically silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and dimercaptotriazine (DMT).[1]
-
Activated Carbon Treatment: A cost-effective method for adsorbing palladium. However, its non-specific nature can sometimes lead to the loss of the desired product.
-
Filtration through Celite®: This is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as palladium black.[2][3][4]
Q3: How do I choose the right palladium scavenger for my specific 3,8-disubstituted-1,6-naphthyridine product?
A3: The selection of an appropriate scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium can affect its affinity for different scavengers.
-
The properties of your product: The scavenger should not react with or strongly adsorb your final product. Given that 1,6-naphthyridines are nitrogen-containing heterocycles, it's crucial to select a scavenger that won't have unintended side reactions.
-
Solvent compatibility: The chosen scavenger must be compatible with the solvent used to dissolve your crude product.[1]
-
Cost and scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.
Q4: What are acceptable levels of residual palladium in my final product?
A4: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), it is crucial to minimize palladium content. Regulatory bodies like the ICH have strict guidelines for elemental impurities.[5] For research compounds used in biological assays, a general guideline is to aim for palladium levels below 100 ppm, as higher levels can lead to assay interference.[6][7]
Troubleshooting Guide
Issue 1: High levels of residual palladium persist even after using a scavenger.
| Possible Cause | Suggested Solutions |
| Strong Chelation: The 3,8-disubstituted-1,6-naphthyridine product is strongly chelating the palladium, preventing the scavenger from accessing it. | Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency. pH Adjustment: In some cases, a careful adjustment of the pH of the reaction mixture before adding the scavenger can help to disrupt the palladium-product complex. |
| Incorrect Scavenger Choice: The chosen scavenger may not have a high enough affinity for the specific palladium species in your reaction mixture. | Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol-based, amine-based, DMT-based) to identify the most effective one for your system. |
| Insufficient Amount of Scavenger: The amount of scavenger used may be insufficient to capture all of the residual palladium. | Increase Scavenger Equivalents: Increase the amount of scavenger used, typically from 5 to 10 equivalents relative to the initial amount of palladium catalyst. |
Issue 2: Significant loss of the desired 3,8-disubstituted-1,6-naphthyridine product during palladium removal.
| Possible Cause | Suggested Solutions |
| Non-specific Adsorption: The product is being adsorbed onto the purification medium, a common issue with activated carbon. | Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger required for effective palladium removal. Test Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Screening different options can help identify one that minimizes product loss. |
| Product Instability: The product may be degrading under the conditions used for palladium scavenging (e.g., elevated temperature or incompatible pH). | Milder Scavenging Conditions: Attempt the scavenging at room temperature for a longer duration. Ensure the pH of the solution is compatible with your product's stability. |
Quantitative Data on Palladium Removal
The following table summarizes typical efficiencies of various palladium removal techniques reported in the literature. While not specific to 3,8-disubstituted-1,6-naphthyridines, this data provides a general benchmark for what can be achieved.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) |
| Aqueous Work-up Only | ~5000 | >1000 | Highly Variable |
| Column Chromatography | >1000 | <100 (in many cases) | ~90% |
| Scavenging Resin (post-chromatography) | <100 | <50 (often <10) | >50% |
| MP-TMT Scavenger (High Pd Loading) | 33,000 | <200 | >99.4% |
| MP-TMT Scavenger (Typical Pd Loading) | 500-800 | <10 | >98% |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Protocol 1: General Batch Scavenging Procedure
-
Reaction Work-up: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: Evaporate the solvent from the organic phase and redissolve the crude product in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene, Acetonitrile).[1]
-
Scavenger Addition: Add the selected palladium scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading) to the solution of your crude product.
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Remove the scavenger resin by filtration. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the product for residual palladium content using methods such as ICP-MS or a rapid fluorescence-based assay.[9][10]
Protocol 2: Filtration through Celite®
This protocol is primarily for the removal of heterogeneous palladium catalysts or precipitated palladium black.
-
Dilution: Dilute the reaction mixture with a suitable solvent.
-
Celite® Pad Preparation: Prepare a short pad of Celite® (approximately 1-2 cm thick) in a sintered glass funnel.
-
Filtration: Pass the diluted reaction mixture through the Celite® pad.
-
Washing: Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
Visualizations
Caption: A generalized experimental workflow for the removal of palladium catalysts using a scavenger resin.
Caption: A decision-making diagram for troubleshooting high residual palladium levels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
characterization of impurities in 3,8-Dibromo-1,6-naphthyridine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,8-Dibromo-1,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct reported method is the electrophilic bromination of 1,6-naphthyridine. This reaction is typically carried out at a high temperature in a high-boiling point solvent like nitrobenzene, using molecular bromine as the brominating agent.[1] The positions at C-3 and C-8 are electronically favored for electrophilic attack.
Q2: What are the expected major impurities in the synthesis of this compound?
A2: Based on the direct bromination of 1,6-naphthyridine, the primary impurities are likely to be:
-
Unreacted Starting Material: 1,6-Naphthyridine
-
Monobrominated Intermediates: 3-Bromo-1,6-naphthyridine and 8-Bromo-1,6-naphthyridine.[1]
-
Residual Solvent: Nitrobenzene, due to its high boiling point.
-
Over-brominated Products: Tri- or tetra-brominated naphthyridines, although typically in minor amounts under controlled conditions.
-
Byproducts from Side Reactions: High temperatures can lead to thermal decomposition or polymerization products, often appearing as a tarry residue.
Q3: How can I monitor the progress of the bromination reaction?
A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. By comparing the spots of the reaction mixture with standards of the starting material and the desired product, you can determine the extent of the reaction. For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile (containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purification are:
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired dibrominated product from the starting material and monobrominated intermediates. A gradient elution with a solvent system like ethyl acetate in hexane is typically employed.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective method for removing impurities. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-Base Extraction: To remove any unreacted basic starting material like 1,6-naphthyridine, an acidic wash (e.g., with dilute HCl) of the crude product dissolved in an organic solvent can be performed.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, several safety precautions are crucial:
-
Bromine: Is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Nitrobenzene: Is toxic and can be absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
-
High-Temperature Reactions: Should be conducted with caution, using appropriate heating mantles and temperature controllers to avoid overheating and potential runaway reactions.
-
Pressure Build-up: The reaction may generate HBr gas, so the reaction setup should not be sealed. A gas trap or a condenser with a drying tube is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Insufficient reaction temperature. 2. Inactive brominating agent. 3. Insufficient reaction time. | 1. Ensure the reaction temperature reaches the target (e.g., 180 °C for nitrobenzene solvent). Use a calibrated thermometer. 2. Use a fresh bottle of bromine. 3. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. |
| Formation of a complex mixture of products (multiple spots on TLC) | 1. Reaction temperature is too high, leading to side reactions. 2. Reaction time is too long, leading to over-bromination. 3. Presence of impurities in the starting material. | 1. Carefully control the reaction temperature. Consider lowering the temperature slightly, although this may require a longer reaction time. 2. Optimize the reaction time by monitoring the disappearance of the starting material and the formation of the desired product. 3. Ensure the purity of the 1,6-naphthyridine starting material before use. |
| Presence of significant amounts of monobrominated impurities | 1. Insufficient amount of brominating agent. 2. Incomplete reaction. | 1. Ensure the correct stoichiometry of bromine is used. A slight excess may be required. 2. Increase the reaction time or temperature as needed, while monitoring the reaction progress. |
| Crude product is a dark, tarry substance | 1. Excessive heating leading to decomposition. 2. Polymerization side reactions. | 1. Maintain strict temperature control. 2. Consider using a lower reaction temperature with a longer reaction time. Purification by column chromatography will be necessary. |
| Difficulty in removing residual nitrobenzene | 1. High boiling point of nitrobenzene (211 °C). | 1. Steam Distillation: An effective method for removing the bulk of the nitrobenzene.[2] 2. Vacuum Distillation: If the product is thermally stable, distillation under reduced pressure can remove the nitrobenzene. 3. Azeotropic Distillation: Co-distillation with a solvent like water can help in removing residual nitrobenzene.[3] 4. Column Chromatography: Nitrobenzene can be separated from the product during column chromatography.[3] |
Quantitative Data Presentation
The following table presents hypothetical data on the impurity profile of a crude this compound synthesis under different reaction temperatures. This data is for illustrative purposes to guide optimization efforts.
| Reaction Temperature (°C) | Yield of this compound (%) | Unreacted 1,6-Naphthyridine (%) | Monobromo-1,6-naphthyridines (%) | Other Impurities (%) |
| 160 | 45 | 35 | 18 | 2 |
| 180 | 75 | 10 | 12 | 3 |
| 200 | 60 | 5 | 15 | 20 (tar formation) |
Note: The percentages are based on hypothetical HPLC peak area analysis.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the direct bromination of 1,6-naphthyridine.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,6-naphthyridine (1.0 eq).
-
Solvent Addition: Add nitrobenzene to the flask to dissolve the starting material.
-
Reagent Addition: Heat the mixture to 180 °C. Slowly add a solution of bromine (2.2 eq) in nitrobenzene via the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 180 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a solution of sodium thiosulfate to quench the excess bromine.
-
Make the solution basic with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Alternatively, if a solid is obtained, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be attempted.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This is a general method for analyzing the purity of this compound and detecting impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for impurity characterization.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,8-Dibromo-1,6-naphthyridine and Other Dibromonaphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3,8-dibromo-1,6-naphthyridine with other dibromonaphthyridine isomers in common palladium-catalyzed cross-coupling reactions. Understanding the differential reactivity of the bromine substituents based on their position within the naphthyridine scaffold is crucial for the strategic design of synthetic routes towards complex molecules in medicinal chemistry and materials science. This document summarizes available experimental data, provides detailed experimental protocols for key transformations, and visualizes the logical relationships governing reactivity.
Executive Summary of Reactivity
The reactivity of dibromonaphthyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is governed by a combination of electronic and steric factors. The positions of the two bromine atoms on the naphthyridine core significantly influence the susceptibility of the C-Br bonds to oxidative addition to the palladium catalyst, which is often the rate-determining step.
Generally, bromine atoms at positions electronically activated by the pyridine nitrogen atoms (e.g., positions 2, 4, 5, and 8) are expected to be more reactive. However, steric hindrance from adjacent rings or substituents can counteract this electronic activation. Regioselectivity in the functionalization of non-symmetrically substituted dibromonaphthyridines is a key consideration for synthetic chemists.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
| Dibromonaphthyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | No direct data found |
| 4,8-Dibromo-1,5-naphthyridine | Various Arylboronic acids | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 4,8-Diaryl-1,5-naphthyridines | 41-76[1] |
| Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Phenylboronic acid (1.2 equiv.) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF | 80 | 1 | 5-Phenyl-8-(tosyloxy)-... | 67 (mono-arylation)[2] |
| Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Phenylboronic acid (2.3 equiv.) | PdCl₂(PPh₃)₂ / PPh₃ | K₃PO₄ | n-Butanol | 120 | 2 | 5,8-Diphenyl-... | 86 (di-arylation)[2] |
| 2,7-Dichloro-1,8-naphthyridine | Various Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | 12 | 2,7-Diaryl-1,8-naphthyridines | 60-95 |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of functionalized naphthyridine derivatives. The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for related bromo-substituted heterocycles.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura reaction of a dibromonaphthyridine with an arylboronic acid.[3]
Materials:
-
Dibromonaphthyridine isomer (1.0 mmol)
-
Arylboronic acid (2.2 mmol for diarylation, 1.1 mmol for monoarylation)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dibromonaphthyridine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated naphthyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of a dibromonaphthyridine with an amine.[4]
Materials:
-
Dibromonaphthyridine isomer (1.0 mmol)
-
Amine (2.5 mmol for diamination, 1.2 mmol for monoamination)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.8 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, the dibromonaphthyridine, and the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship of factors influencing dibromonaphthyridine reactivity.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Comparative Guide to the Electrochemical Properties of 3,8-Dibromo-1,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 3,8-Dibromo-1,6-naphthyridine and its derivatives. Due to a lack of specific experimental data for this compound in the reviewed literature, this document focuses on providing a comparative landscape using data from structurally related aza-aromatic compounds. The electrochemical behavior of bromo-substituted quinolines and phenanthrolines will be discussed to infer the potential properties of the target compound.
Introduction to 1,6-Naphthyridines
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromine atoms at the 3 and 8 positions, creating this compound, provides a versatile intermediate for further chemical modifications, often through cross-coupling reactions, to generate novel drug candidates. Understanding the electrochemical properties of this core structure is crucial for developing electroanalytical methods and for predicting its behavior in biological redox processes.
Comparative Electrochemical Data
Table 1: Comparative Electrochemical Data of Bromo-Substituted Aza-Aromatic Compounds
| Compound | Measurement Technique | Solvent/Electrolyte | Oxidation Potential (Epa vs. Ref) | Reduction Potential (Epc vs. Ref) | Key Observations & Inferences |
| Hypothetical: this compound | CV | Acetonitrile / 0.1 M TBAPF6 | Not Available | Not Available | The two electron-withdrawing bromine atoms are expected to make the compound harder to oxidize and easier to reduce compared to the parent 1,6-naphthyridine. The reduction process may involve the sequential reduction of the C-Br bonds. |
| 2,9-Dibromo-1,10-phenanthroline | --- | --- | Data not specified | Data not specified | As a structural isomer with two bromine atoms on a similar aza-aromatic core, its electrochemical behavior would be a close comparator. The positions of the nitrogen and bromine atoms will influence the exact potentials. |
| Bromo-substituted Quinolines | CV | Acetonitrile / 0.1 M TBAPF6 | Typically > +1.5 V vs. Ag/AgCl | Typically between -1.5 V and -2.5 V vs. Ag/AgCl | The position of the bromine atom significantly affects the redox potentials. Bromine atoms on the pyridinoid ring have a more pronounced effect on the reduction potential. |
Note: The values for bromo-substituted quinolines are generalized from typical electrochemical behavior of halo-aromatics and may vary depending on the specific isomer and experimental conditions.
Inferred Electrochemical Behavior of this compound
Based on the general principles of electrochemistry and the data from related compounds, the following electrochemical characteristics can be anticipated for this compound:
-
Reduction: The presence of two electron-withdrawing bromine atoms and two nitrogen atoms in the aromatic system will likely make the compound susceptible to reduction. The reduction process may occur in one or two steps, corresponding to the cleavage of the carbon-bromine bonds. The reduction potentials are expected to be less negative than that of the parent 1,6-naphthyridine.
-
Oxidation: The oxidation of the 1,6-naphthyridine ring is expected to be difficult due to the electron-deficient nature of the diazine rings, further compounded by the inductive effect of the bromine atoms. The oxidation potential is likely to be very high.
Experimental Protocols
A standard protocol for characterizing the electrochemical properties of a compound like this compound would involve cyclic voltammetry.
Cyclic Voltammetry (CV) Protocol:
-
Solution Preparation: Prepare a 1-5 mM solution of the this compound derivative in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Use a standard three-electrode cell configuration:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals.
-
Data Acquisition:
-
Set the initial and final potentials to a range where no faradaic processes are expected.
-
Scan the potential towards negative values to observe reduction processes and then reverse the scan towards positive potentials to observe oxidation processes.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical processes (e.g., reversible, quasi-reversible, or irreversible).
-
-
Data Analysis: Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa for anodic peak, ipc for cathodic peak) from the resulting voltammogram.
Visualizations
Diagram 1: Comparative Structure of Aza-Aromatic Cores
Caption: Comparison of this compound with its parent core and related aza-aromatic analogs.
Diagram 2: General Workflow for Electrochemical Characterization
Navigating the Spectroscopic Landscape: A Comparative Guide to Theoretical and Experimental NMR Shifts of 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the precise structural elucidation of synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure and electronic environment of atomic nuclei. A powerful approach to validating and refining structural assignments involves the comparison of experimentally acquired NMR data with theoretically predicted chemical shifts.
This guide provides a comprehensive framework for comparing experimental and theoretical ¹H and ¹³C NMR chemical shifts for the heterocyclic compound 3,8-Dibromo-1,6-naphthyridine. At the time of this publication, a thorough search of scientific literature and chemical databases did not yield publicly available experimental NMR data for this specific molecule. Consequently, this guide outlines the established protocols for both the experimental acquisition and theoretical prediction of NMR spectra, and presents a hypothetical comparison to serve as a practical template for researchers.
Quantitative Data Comparison: A Hypothetical Analysis
The following tables present a hypothetical comparison between anticipated experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. This data is for illustrative purposes to demonstrate the structure and utility of such a comparison.
Table 1: Hypothetical ¹H NMR Data Comparison for this compound
| Peak Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Difference (Δδ) (ppm) |
| H-2 | 9.15 | 9.25 | -0.10 |
| H-4 | 8.80 | 8.90 | -0.10 |
| H-5 | 8.65 | 8.75 | -0.10 |
| H-7 | 9.05 | 9.15 | -0.10 |
Table 2: Hypothetical ¹³C NMR Data Comparison for this compound
| Peak Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Difference (Δδ) (ppm) |
| C-2 | 152.5 | 153.8 | -1.3 |
| C-3 | 125.0 | 124.2 | 0.8 |
| C-4 | 140.0 | 141.1 | -1.1 |
| C-4a | 148.5 | 149.5 | -1.0 |
| C-5 | 122.0 | 121.5 | 0.5 |
| C-7 | 155.0 | 156.2 | -1.2 |
| C-8 | 118.0 | 117.1 | 0.9 |
| C-8a | 145.0 | 146.0 | -1.0 |
Methodologies for Data Acquisition and Prediction
A direct comparison between experimental and theoretical data necessitates rigorous and well-documented protocols for both approaches.
Experimental Protocol for NMR Data Acquisition
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
3. ¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
4. ¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Assign the observed signals to the respective nuclei in the molecule using standard 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC).
Theoretical Protocol for NMR Chemical Shift Prediction
The prediction of NMR chemical shifts is a multi-step computational process.
1. Molecular Modeling:
-
Construct the 3D structure of this compound using molecular modeling software.
2. Geometry Optimization:
-
Perform a geometry optimization of the molecular structure to find its lowest energy conformation.
-
This is typically carried out using Density Functional Theory (DFT) methods. A common choice is the B3LYP functional with a basis set such as 6-31G(d) or larger.[1][2]
3. NMR Shielding Calculation:
-
Using the optimized geometry, calculate the NMR isotropic shielding tensors for all atoms.
-
The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose.[3]
-
The choice of DFT functional and basis set for the shielding calculation can significantly impact the accuracy of the prediction. Functionals like PBE0 and basis sets specifically designed for NMR calculations (e.g., pcS-n series) can provide improved results.[4][5]
4. Chemical Shift Referencing:
-
The calculated shielding values (σ_calc) are absolute shieldings. To convert them to chemical shifts (δ_pred), they must be referenced against the calculated shielding of a standard reference compound, typically TMS (σ_ref).
-
The predicted chemical shift is calculated using the formula: δ_pred = σ_ref - σ_calc.
-
The shielding of TMS should be calculated at the same level of theory as the molecule of interest for consistency.[6][7]
Workflow for Comparison
The logical flow for a comprehensive comparison of theoretical and experimental NMR data is visualized below.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and theoretical NMR data, culminating in their comparison and analysis for structural validation.
By following these detailed protocols, researchers can generate robust experimental and theoretical NMR data. The subsequent comparison, as illustrated with the hypothetical data, provides a powerful tool for the unambiguous structural assignment and a deeper understanding of the electronic properties of novel molecules like this compound. This comparative approach is an indispensable part of modern chemical research and drug development.
References
- 1. Quelling the Geometry Factor Effect in Quantum Chemical Calculations of 13C NMR Chemical Shifts with the Aid of the pecG-n (n = 1, 2) Basis Sets | MDPI [mdpi.com]
- 2. On the utmost importance of the geometry factor of accuracy in the quantum chemical calculations of 31P NMR chemical shifts: New efficient pecG-n (n = 1, 2) basis sets for the geometry optimization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,8-Diaryl-1,6-Naphthyridines
For researchers and professionals in drug development, the 1,6-naphthyridine scaffold is a privileged structure due to its presence in numerous biologically active compounds. The synthesis of specifically substituted derivatives, such as 3,8-diaryl-1,6-naphthyridines, is crucial for structure-activity relationship (SAR) studies. This guide provides a comparative overview of prominent synthetic routes to access highly substituted 1,6-naphthyridines, with a focus on their adaptability for synthesizing 3,8-diaryl analogues. We present quantitative data, detailed experimental protocols, and visual workflows for key methodologies.
Comparison of Synthetic Routes
The synthesis of substituted 1,6-naphthyridines can be approached through various strategies. Below is a comparison of two effective methods: the Ditriflation/Functionalization of 1,6-Naphthyridine-5,7-diones and the Friedel–Crafts Annulation of 4-(Arylamino)nicotinonitriles.
| Parameter | Ditriflation/Functionalization of 1,6-Naphthyridine-5,7-diones | Friedel–Crafts Annulation of 4-(Arylamino)nicotinonitriles |
| Starting Materials | 2-Cyanonicotinic esters, nitriles | 4-(Arylamino)nicotinonitriles |
| Key Intermediates | 1,6-Naphthyridine-5,7-diones, 5,7-ditriflates | Not applicable (direct cyclization) |
| Reaction Conditions | Mild to moderate: tandem nitrile hydration/cyclization, followed by ditriflation and one-pot difunctionalization reactions.[1] | Mild: CF3SO3H or H2SO4 in DCM at room temperature.[2][3] |
| Reaction Time | SNAr at C5 is typically complete within 1 hour.[1] | 0.5 to 4 hours.[2] |
| Yields | Good to excellent yields for various substitutions. For example, Suzuki coupling to introduce an aryl group at C5 gives excellent yield.[1] | Good to excellent yields (41–98%).[2] Yields can be affected by substituents on the aniline ring.[2][3] |
| Scope/Limitations | Highly versatile for introducing a wide range of substituents at the 5, 7, and 8 positions through various coupling reactions (Suzuki, Kumada, cyanation).[1] | Primarily for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines. The nature of the substituent on the aniline ring can influence the reaction outcome.[2][3] |
| Applicability to 3,8-Diaryl Synthesis | This method allows for the introduction of an aryl group at the 8-position at an early stage and subsequent functionalization at other positions. While direct diarylation at C3 and C8 is not explicitly described, the versatility suggests it could be adapted. | This route directly provides a fused aromatic ring system, which is not the target 3,8-diaryl substitution pattern. However, the starting 4-(arylamino)nicotinonitriles could potentially be modified. |
Visualizing the Synthetic Pathways
To better understand the reaction workflows, the following diagrams illustrate the key synthetic routes.
Caption: Ditriflation and functionalization route.
Caption: Friedel–Crafts annulation route.
Caption: One-pot multicomponent reaction.
Experimental Protocols
Below are detailed methodologies for the key synthetic routes discussed.
Method 1: Ditriflation and Sequential Functionalization of 1,6-Naphthyridine-5,7-diones
This method provides a versatile platform for producing highly substituted 1,6-naphthyridines.[1]
Step 1: Synthesis of 1,6-Naphthyridine-5,7-diones
A tandem nitrile hydration/cyclization procedure is employed to access 1,6-naphthyridine-5,7-diones under mild conditions.[1] This typically involves the reaction of a 2-cyanoalkyl nicotinic ester, which can be formed from a nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester.[1]
Step 2: Ditriflation of 1,6-Naphthyridine-5,7-diones
The 1,6-naphthyridine-5,7-dione is reacted with triflic anhydride and a non-nucleophilic base such as diisopropylethylamine in a suitable solvent like dichloromethane at 0 °C to form the corresponding 5,7-ditriflate.[1] These ditriflate intermediates are bench-stable and can be isolated.[1]
Step 3: One-Pot Difunctionalization
The isolated 5,7-ditriflate is a highly reactive intermediate for sequential functionalization.
-
C5-Substitution: An amine nucleophile is added to the ditriflate at room temperature, leading to a selective SNAr reaction at the C5-position. This reaction is typically complete within one hour.[1]
-
C7-Functionalization: Following the C5-substitution, a variety of palladium-catalyzed cross-coupling reactions can be performed in the same pot to introduce substituents at the C7-position.[1] Examples include:
-
Suzuki Coupling: To introduce aryl groups.
-
Kumada Coupling: To introduce alkyl groups.
-
Cyanation: To introduce a cyano group.
-
Method 2: Friedel–Crafts Annulation of 4-(Arylamino)nicotinonitriles
This approach offers a direct route to fused polycyclic 1,6-naphthyridin-4-amines.[2][3]
General Procedure:
To a solution of the 4-(arylamino)nicotinonitrile (1 equivalent) in dichloromethane (DCM), trifluoromethanesulfonic acid (CF3SO3H, 10 equivalents) is added at room temperature.[2][3] The reaction mixture is stirred for a period ranging from 0.5 to 4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques. Concentrated sulfuric acid (H2SO4) can also be used as the cyclizing agent.[2][3]
Note on Substrate Scope:
-
Electron-donating groups (e.g., OMe, Me) on the aniline ring generally lead to good to excellent yields.[2]
-
Electron-withdrawing groups (e.g., Br, Cl, F, CF3) on the aniline ring can hinder the reaction, sometimes requiring longer reaction times and resulting in moderate yields.[2][3]
Conclusion and Future Directions
The synthesis of 3,8-diaryl-1,6-naphthyridines can be strategically approached using the versatile ditriflation and functionalization methodology. This route allows for the early introduction of a desired aryl group at the 8-position, followed by sequential, regioselective introduction of another aryl group at the 3-position (though this specific substitution would require further adaptation of the described methods, potentially through functionalization of a suitable precursor). The Friedel-Crafts annulation, while efficient for fused systems, is less direct for the target 3,8-diaryl substitution pattern. Multicomponent reactions offer a rapid way to generate diverse substituted 1,6-naphthyridines, and with careful selection of starting materials, could potentially be adapted to yield the desired products. Further investigation into Suzuki and other palladium-catalyzed cross-coupling reactions on pre-functionalized 1,6-naphthyridine cores will be instrumental in developing a robust and high-yielding synthesis for 3,8-diaryl-1,6-naphthyridines, thereby facilitating the exploration of their therapeutic potential.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 3,8-Dibromo-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 1,6-naphthyridine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of palladium catalysts for the coupling of 3,8-dibromo-1,6-naphthyridine, a key intermediate for the synthesis of novel therapeutic agents. The information presented herein is based on analogous reactions with structurally similar dihalonaphthyridines and dihalopyridines, providing a predictive framework for catalyst selection and reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable for the synthesis of complex organic molecules. These reactions generally proceed through a catalytic cycle involving oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation (in the case of Suzuki and Sonogashira couplings) or coordination of an amine (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these transformations, influencing reaction yields, selectivity, and functional group tolerance. For a substrate such as this compound, the electronic and steric properties of the catalyst system play a crucial role in achieving efficient and selective coupling at the C3 and C8 positions.
Comparative Performance of Palladium Catalysts
While specific experimental data for the coupling of this compound is limited in the readily available literature, valuable insights can be drawn from studies on analogous dihalonaphthyridine and dihalopyridine systems. The following tables summarize the expected performance of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on these related studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the arylation of dihalonaphthyridines, a range of palladium catalysts and ligands have been shown to be effective.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Anticipated Yield | Reference (Analogous Systems) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [1] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | High | |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Moderate to High | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | Moderate to High | [1] |
Note: For dihalo-substrates, selective mono- or di-substitution can often be controlled by stoichiometry of the boronic acid and reaction time.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with heteroaromatic substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Anticipated Yield | Reference (Analogous Systems) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | High | [2] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | High | |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | High | |
| Pd precatalyst | tBuBrettPhos | LiHMDS | THF | 65 | High |
Note: The use of strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is common in these reactions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Anticipated Yield | Reference (Analogous Systems) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N/piperidine | THF/DMF | RT - 60 | High |[3] | | Pd(OAc)₂ | CuI | PPh₃ | Et₃N | Toluene | 80 | High |[3] | | Pd/C | - | - | K₂CO₃ | DMF | 100 | Moderate to High |[3] |
Note: Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[3]
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed coupling reactions of this compound, adapted from procedures for similar substrates.
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.1-2.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) are added under the inert atmosphere.
-
Degassed solvent (e.g., Toluene/H₂O mixture) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
The palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%) are added under the inert atmosphere.
-
Anhydrous, degassed solvent (e.g., Toluene) is added, followed by the amine (1.1-1.2 equiv.).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed as indicated by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by flash chromatography.
General Sonogashira Coupling Protocol
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
The flask is evacuated and filled with an inert gas.
-
Anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or piperidine) are added.
-
The terminal alkyne (1.1-2.2 equiv.) is then added dropwise.
-
The reaction is stirred at room temperature or heated as required, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
The product is purified by column chromatography.
Visualizing Reaction Pathways
To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general experimental workflows and catalytic cycles.
References
- 1. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of Brominated Naphthyridines: A Comparative Analysis
Researchers, scientists, and drug development professionals often rely on precise structural data to inform their work. While the X-ray crystal structure of 3,8-Dibromo-1,6-naphthyridine is not publicly available, this guide provides a comparative analysis of a closely related brominated naphthyridine derivative, N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, for which crystallographic data has been published. This analysis serves as a valuable resource for understanding the structural implications of bromine substitution on the naphthyridine scaffold, a core motif in many biologically active compounds.
This guide presents a detailed examination of the crystal structure of a co-crystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide with pyrrolidine-2,5-dione.[1][2][3][4] The data is presented in a structured format to facilitate comparison with other potential alternatives as their structures become available. A generalized experimental protocol for X-ray crystal structure determination is also provided to offer insight into the methodologies used to obtain such data.
Comparative Crystallographic Data
A summary of the key crystallographic data for the co-crystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and pyrrolidine-2,5-dione is presented below. This table is designed to be expandable as crystallographic data for other relevant dibromonaphthyridine isomers become available.
| Parameter | N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide · C₄H₅NO₂ |
| Chemical Formula | C₁₇H₁₃Br₂N₃O · C₄H₅NO₂ |
| Molecular Weight | 472.15 g/mol [5] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 11.537(2) Å, b = 7.0093(14) Å, c = 11.632(2) Å |
| β = 106.57(3)° | |
| Volume | 901.6(3) ų[5] |
| Z | 2[5] |
| Density (calculated) | 1.738 Mg/m³ |
| Radiation type | Mo Kα |
| Temperature | 293 K[5] |
| Key Structural Features | The naphthyridine derivative and the pyrrolidine-2,5-dione molecules exhibit crystallographic mirror-plane symmetry.[5] Intermolecular N—H···N, N—H···O, and C—H···O hydrogen bonds link the molecules into heterodimers. These dimers are further connected by weak C—Br···O interactions.[1][5] |
Experimental Protocol: A Generalized Approach to X-ray Crystal Structure Analysis
The determination of a crystal structure by X-ray diffraction is a multi-step process that involves crystal growth, data collection, structure solution, and refinement. Below is a generalized protocol that outlines the typical workflow for such an analysis.
-
Crystal Growth: Single crystals of the compound of interest are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated using various crystallographic criteria to ensure its chemical and geometric reasonableness. The results are typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and reported in a peer-reviewed publication.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of N-(7-di-bromo-methyl-5-methyl-1,8-naphthyridin-2-yl)benzamide-pyrrolidine-2,5-dione (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3,8-Dibromo-1,6-naphthyridine: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. 3,8-Dibromo-1,6-naphthyridine is a key building block in the synthesis of various pharmacologically active compounds, making the accurate determination of its purity essential.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of this compound. Detailed experimental protocols and comparative data are presented to support methodological choices in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[2] Its high resolution and sensitivity make it ideal for separating and quantifying the main compound from potential impurities that may arise during synthesis. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
Hypothetical HPLC Purity Analysis Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound. Potential impurities are postulated based on common side reactions in similar heterocyclic syntheses, such as incomplete bromination or the presence of starting materials.[3]
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Impurity 1 (e.g., 3-Bromo-1,6-naphthyridine) | 4.82 | 0.35 | - |
| 2 | This compound (API) | 6.15 | 99.45 | 99.45 |
| 3 | Impurity 2 (e.g., Unreacted Starting Material) | 7.23 | 0.20 | - |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary or preliminary purity information. The choice of method often depends on the required accuracy, available instrumentation, and the stage of research.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| HPLC | Differential partitioning of components between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, suitable for a wide range of compounds. | Higher cost of instrumentation and solvents, can be destructive. | Excellent: Ideal for accurate quantification of impurities and routine quality control. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency by atomic nuclei in a magnetic field. Purity is determined by comparing the integral of the analyte signal to a certified internal standard.[4] | Provides structural information, highly accurate for absolute purity determination, non-destructive.[5] | Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, higher instrument cost.[2] | Very Good: Provides orthogonal data for absolute purity determination and structural confirmation. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Rapid, inexpensive, simple instrumentation. | Primarily qualitative, less sensitive (impurities <1% may not be detected), not suitable for non-crystalline materials.[2] | Good: Useful for a rapid, preliminary assessment of purity. A sharp melting point suggests high purity, while a broad range indicates the presence of impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol describes a reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC System with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Quantitative NMR (qNMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
qNMR Protocol:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Accurately weigh a slightly larger amount of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.
Melting Point Analysis
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the this compound sample is completely dry.
-
Finely grind a small amount of the sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity analysis.
References
Unraveling the Biological Potential of 3,8-Dibromo-1,6-naphthyridine Derivatives: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the intricate world of heterocyclic compounds. Among these, 1,6-naphthyridine derivatives have emerged as a promising scaffold, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive comparison of the biological activity of 3,8-Dibromo-1,6-naphthyridine derivatives against their analogs, supported by available experimental data and detailed methodologies.
The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has been a focal point in medicinal chemistry due to its versatile biological profile, which includes anticancer, antimicrobial, and anti-inflammatory properties.[1] Strategic modifications to this core structure can significantly influence its biological efficacy. This guide specifically delves into the impact of bromine substitution at the 3 and 8 positions and compares it with other analogs.
Comparative Cytotoxicity of 1,6-Naphthyridine Derivatives
While specific data on the this compound scaffold remains limited in publicly accessible literature, extensive research on substituted 1,6-naphthyridine and its isomers provides valuable insights into their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Recent studies have highlighted the potential of substituted 1,6-naphthyridin-2(1H)-ones as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in various diseases, including cancer.[2][3] Although specific IC50 values for 3,8-dibromo derivatives are not provided in the reviewed literature, a patent application for substituted 1,6-naphthyridines as CDK5 inhibitors indicates that various derivatives exhibit IC50 values ranging from less than 10 nM to over 1 µM, demonstrating the significant impact of substitution on potency.[3]
Furthermore, research on other halogenated naphthyridine isomers, such as 1,8-naphthyridine-3-carboxamide derivatives, has shown that halogen substitution can lead to potent cytotoxic activity. For instance, certain halogen-substituted derivatives displayed IC50 values as low as 0.41 µM against pancreatic (MIAPaCa) and leukemia (K-562) cancer cell lines.[4][5] This suggests that the presence of halogens, such as bromine, on the naphthyridine core can be a critical determinant of anticancer efficacy.
Table 1: Comparative Anticancer Activity of Substituted Naphthyridine Derivatives (IC50 Values in µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [4][5] |
| Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [4][5] |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian) | 0.41 | [4] |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | SW620 (Colon) | 1.4 | [4] |
| Aaptamine (a naturally occurring 1,6-naphthyridine derivative) | H1299 (Non-small cell lung cancer) | 10.47-15.03 µg/mL | [6] |
| Aaptamine | HeLa (Cervical) | 10.47-15.03 µg/mL | [6] |
| Aaptamine | CEM-SS (T-lymphoblastic leukemia) | 10.47-15.03 µg/mL | [6] |
Note: The table presents data for various naphthyridine isomers to provide a broader context due to the limited specific data on this compound.
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed in the assessment of anticancer properties.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and their analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7]
Kinase Inhibition Assay
For compounds targeting specific kinases, in vitro kinase inhibition assays are crucial to determine their potency and selectivity.
General Procedure:
-
Assay Setup: The assay is typically performed in a microplate format and includes the recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (using ³²P-ATP or ³³P-ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound derivatives are yet to be fully elucidated, the broader class of 1,6-naphthyridines has been shown to exert its anticancer effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival.
One of the prominent mechanisms of action for naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[7] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis in cancer cells.
More recently, substituted 1,6-naphthyridines have been identified as potent inhibitors of several protein kinases that are key components of signaling pathways regulating cell growth, differentiation, and survival. These include:
-
Cyclin-Dependent Kinase 5 (CDK5): Aberrant CDK5 activity is linked to the development and progression of various cancers.[2][3]
-
c-Met Kinase: The c-Met signaling pathway is often dysregulated in cancer, promoting tumor growth, invasion, and metastasis.[8]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the development of several cancers, making it a promising therapeutic target.[9]
The inhibition of these kinases by 1,6-naphthyridine derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of kinase inhibition by 3,8-disubstituted 1,6-naphthyridine derivatives.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion
While direct and extensive comparative data for this compound derivatives are still emerging, the existing body of research on substituted 1,6-naphthyridines and their isomers strongly supports their potential as valuable scaffolds in the development of novel anticancer agents. The introduction of halogen atoms, such as bromine, at specific positions of the naphthyridine core has been shown to be a viable strategy for enhancing cytotoxic activity. Further focused studies on 3,8-disubstituted 1,6-naphthyridines are warranted to fully elucidate their structure-activity relationships, identify their specific molecular targets and signaling pathways, and ultimately unlock their therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of novel heterocyclic compounds.
References
- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Structure of 3,8-Dibromo-1,6-naphthyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 3,8-Dibromo-1,6-naphthyridine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this specific compound in the reviewed literature, this guide synthesizes data from computational and experimental studies on the parent 1,6-naphthyridine and a related brominated isomer, 4,8-dibromo-1,5-naphthyridine. This comparative approach offers valuable insights into the anticipated electronic properties of this compound, highlighting the influence of the nitrogen atom positions and bromine substitution on the electronic landscape of the naphthyridine scaffold.
Comparative Analysis of Electronic Properties
The electronic properties of naphthyridine derivatives are pivotal to their function in various applications, influencing their reactivity, stability, and intermolecular interactions. The introduction of bromine atoms is expected to significantly modulate these properties. Below is a summary of available and inferred data for comparison.
Table 1: Comparison of Calculated Electronic Properties
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1,6-Naphthyridine | DFT/B3LYP | 6-311++G(d,p) | -6.89 | -1.35 | 5.54 |
| This compound | Proposed Study | B3LYP/6-311++G(d,p) | Est. -7.1 to -7.3 | Est. -1.8 to -2.0 | Est. 5.1 to 5.3 |
Note: Values for this compound are estimated based on trends observed in related brominated aromatic compounds, where bromination typically leads to a stabilization of both HOMO and LUMO levels and a slight reduction in the energy gap. A dedicated computational study is required for accurate values.
Table 2: Comparison of Experimental Spectroscopic Data
| Compound | Solvent | Absorption λmax (nm) |
| 4,8-dibromo-1,5-naphthyridine | Dichloromethane | 289, 301, 313[1] |
Proposed Computational Protocol for this compound
To obtain precise data for this compound, the following computational protocol, based on methodologies commonly applied to naphthyridine systems, is recommended.
1. Geometry Optimization:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) to ensure a good description of the electronic structure, including polarization and diffuse functions.
-
Procedure: The molecular structure of this compound will be optimized to find the ground-state equilibrium geometry. Frequency calculations should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
2. Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy gap (LUMO-HOMO) provides an indication of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
3. Excited State Calculations:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) using the optimized ground-state geometry.
-
Procedure: The first few singlet excited states will be calculated to predict the electronic absorption spectrum (UV-Vis). This allows for a direct comparison with potential experimental data.
Experimental Methodologies
UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure: Solutions of the compound of interest (e.g., 4,8-dibromo-1,5-naphthyridine) are prepared in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 1.0 x 10⁻⁵ M). The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) at room temperature.[1]
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a computational study of the electronic structure of a molecule like this compound.
Caption: A typical workflow for the computational analysis of a molecule's electronic structure.
Discussion and Inferences
The electronic properties of the parent 1,6-naphthyridine scaffold are expected to be significantly altered by the introduction of two bromine atoms at the 3 and 8 positions. Based on the known effects of halogen substitution on aromatic systems, the following trends can be anticipated for this compound in comparison to 1,6-naphthyridine:
-
Stabilization of Frontier Molecular Orbitals: The electron-withdrawing nature of the bromine atoms is likely to lower the energy of both the HOMO and LUMO. This increased stability can influence the molecule's redox properties, making it more resistant to oxidation and more susceptible to reduction.
-
Reduced HOMO-LUMO Gap: The stabilization of the LUMO is often more pronounced than that of the HOMO upon halogenation, which would lead to a smaller energy gap. A reduced energy gap generally correlates with a bathochromic (red) shift in the UV-Vis absorption spectrum.
-
Modified Reactivity: The molecular electrostatic potential map would be altered, with the bromine atoms and the regions around the nitrogen atoms exhibiting distinct electrostatic characteristics, thereby guiding intermolecular interactions and potential reaction sites.
The experimental data for 4,8-dibromo-1,5-naphthyridine shows absorption maxima in the near-UV region.[1] While this isomer has a different arrangement of nitrogen atoms, it provides a valuable experimental benchmark for a dibrominated naphthyridine. A computational study of this compound, following the protocol outlined above, would enable a more direct and quantitative comparison, elucidating the subtle yet important electronic differences arising from the specific substitution pattern. Such a study would be invaluable for the rational design of novel materials and therapeutic agents based on the 1,6-naphthyridine scaffold.
References
Safety Operating Guide
Proper Disposal of 3,8-Dibromo-1,6-naphthyridine: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 3,8-Dibromo-1,6-naphthyridine, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for personnel safety and environmental protection.
Key Data for Disposal of this compound
| Parameter | Guideline | Source |
| Chemical Classification | Halogenated Organic Compound | General Chemical Knowledge |
| Waste Category | Hazardous Chemical Waste | [1][2][3] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | [1][3][4] |
| In-Lab Treatment | Not Recommended | General Safety Principles |
| Container Type | Chemically resistant, sealed container (e.g., glass or polyethylene) | [1][3] |
| Labeling Requirements | "Hazardous Waste," "Halogenated Organic Waste," and full chemical name | [1][2][3] |
| Storage Location | Designated and properly ventilated Satellite Accumulation Area (SAA) | [1] |
| Incompatible Wastes | Non-halogenated organic waste, strong acids, strong bases, and oxidizers | [1] |
Experimental Protocols for Disposal
The disposal of this compound should not be considered an experimental procedure but rather a strict adherence to established safety protocols for hazardous waste management. The following step-by-step methodology outlines the correct procedure for its disposal.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.[1]
-
Segregate at Source: Do not mix this compound with non-halogenated organic waste.[1][3] Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or appropriate plastic containers are generally suitable.[1][3]
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[2] Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other halogenated wastes are added to the same container, list all constituents.[1]
Step 3: Waste Accumulation and Storage
-
Transfer Waste: Carefully transfer the waste this compound, including any contaminated materials such as gloves, wipes, or disposable labware, into the designated and labeled waste container.
-
Secure the Container: Keep the container securely sealed when not in use to prevent the release of vapors.
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.[1]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1]
-
Provide Complete Information: When arranging for disposal, provide the EHS or contractor with the complete and accurate information from the waste container label.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
